(±)-NBI-74330
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(±)-NBI-74330: A Comprehensive Technical Guide to its CXCR3 Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional antagonism of (±)-NBI-74330, a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). The following sections detail its quantitative binding characteristics, the experimental methodologies used for its characterization, and the associated CXCR3 signaling pathways it modulates.
Quantitative Binding and Functional Affinity of this compound
This compound has been extensively characterized as a high-affinity ligand for the CXCR3 receptor. Its binding affinity and functional potency have been determined through various in vitro assays, demonstrating its ability to inhibit the binding of natural chemokine ligands and subsequent downstream signaling.
Radioligand Binding Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. In these assays, this compound competes with a radiolabeled CXCR3 ligand, typically [125I]CXCL10 or [125I]CXCL11, for binding to membranes prepared from cells expressing the CXCR3 receptor. The resulting inhibition constant (Ki) is a measure of the antagonist's binding affinity.
| Radioligand | Cell Line | Ki (nM) | Citation |
| [125I]CXCL10 | - | 1.5 | [1][2] |
| [125I]CXCL11 | - | 3.2 | [1][2] |
| [125I]CXCL11 | CXCR3-CHO | 3.6 | [1] |
| [125I]CXCL10 | - | pKi = 8.13 |
Note: pKi is the negative logarithm of the Ki value.
This compound demonstrates greater potency in inhibiting [125I]CXCL11 binding to CXCR3-CHO cell membranes compared to the natural ligands CXCL9 (Ki = 45.2 nM) and CXCL10 (Ki = 12.5 nM).[1]
Functional Antagonism
The functional consequences of this compound binding to CXCR3 are assessed through various cell-based assays that measure the inhibition of ligand-induced signaling and cellular responses. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Assay | Ligand | Cell Line | IC50 (nM) | Citation |
| Calcium Mobilization | CXCL11 (at EC80) | RBL cells expressing human CXCR3 | 7 | [1][3] |
| Calcium Mobilization | CXCL10 (at EC80) | RBL cells expressing human CXCR3 | 7 | [1][3] |
| [35S]GTPγS Binding | CXCL11 | H9 cells (endogenous CXCR3) | 5.5 | [1] |
| Chemotaxis | CXCL11 | H9 cells | 3.9 | [1][3] |
| Chemotaxis | CXCL11 | PHA and IL-2 differentiated T cells | 6.6 | [3] |
| Human CXCR3-dependent processes | - | - | 7-18 | [4] |
Experimental Protocols
The determination of the binding affinity and functional antagonism of this compound involves several key experimental procedures.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of an unlabeled compound (the competitor, this compound) by measuring its ability to displace a radiolabeled ligand from the CXCR3 receptor.[5]
1. Membrane Preparation:
-
Cells expressing the CXCR3 receptor (e.g., transfected CHO cells or H9 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.[6]
2. Binding Reaction:
-
The cell membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled CXCR3 ligand (e.g., [125I]CXCL10 or [125I]CXCL11).
-
A range of concentrations of the unlabeled competitor, this compound, is added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.[5][6]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[5][6]
4. Data Analysis:
-
The amount of radioligand bound is plotted against the concentration of the competitor.
-
The IC50 value is determined from the resulting dose-response curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a CXCR3 agonist.
1. Cell Preparation:
-
Cells expressing CXCR3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Assay Procedure:
-
The dye-loaded cells are pre-incubated with varying concentrations of this compound.
-
A CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the cells.
-
The change in fluorescence, which corresponds to the change in [Ca2+]i, is measured over time using a fluorometric plate reader.
3. Data Analysis:
-
The peak fluorescence intensity is determined for each concentration of the antagonist.
-
The IC50 value is calculated from the dose-response curve of inhibition.
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of cells towards a chemoattractant gradient.
1. Assay Setup:
-
A multi-well plate with a porous membrane separating the upper and lower chambers (e.g., a Boyden chamber) is used.
-
The lower chamber is filled with media containing a CXCR3 agonist (e.g., CXCL11).
-
CXCR3-expressing cells are placed in the upper chamber, with or without pre-incubation with this compound.
2. Incubation:
-
The plate is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
3. Cell Quantification:
-
The number of cells that have migrated to the lower chamber is quantified, typically by staining and counting under a microscope or by using a fluorescent dye.
4. Data Analysis:
-
The percentage of inhibition of migration is calculated for each concentration of this compound.
-
The IC50 value is determined from the resulting dose-response curve.
CXCR3 Signaling Pathways
CXCR3 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (CXCL9, CXCL10, and CXCL11), activates intracellular signaling cascades.[7] These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production. This compound, as a CXCR3 antagonist, blocks the initiation of these signaling events.
The primary signaling pathway involves the coupling of CXCR3 to Gαi proteins.[7] Ligand binding promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer can then modulate the activity of various downstream effectors.
Key downstream signaling pathways include:
-
Phospholipase C (PLC) / Calcium Mobilization: The Gβγ subunit can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[8][9]
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: The Gβγ dimer can also activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating proteins such as Akt (also known as protein kinase B), which is involved in cell survival and proliferation.[7][9]
-
Mitogen-activated protein kinase (MAPK) Pathway: CXCR3 activation can also lead to the activation of the MAPK cascade (including ERK1/2), which plays a crucial role in regulating gene expression and cell proliferation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. CXCR3 - Wikipedia [en.wikipedia.org]
- 8. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of (±)-NBI-74330: A Technical Guide for CXCR3 Antagonist Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (±)-NBI-74330, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). This compound belongs to the quinazolinone class of compounds and has been instrumental in elucidating the role of CXCR3 in various inflammatory and autoimmune diseases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.
Core Structure-Activity Relationship Insights
The SAR studies on this compound and its analogs have revealed critical structural motifs that govern its high affinity and antagonist activity at the CXCR3 receptor. The core scaffold consists of a quinazolinone ring, which serves as a rigid framework to orient key substituents for optimal interaction with the receptor binding pocket.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of quinazolinone-derived CXCR3 antagonists, including analogs of this compound. The data highlights the impact of substitutions at various positions of the quinazolinone core and its appended functionalities on the binding affinity (IC50) in a [¹²⁵I]-IP10 displacement assay and functional antagonism in a cell migration assay.
Table 1: SAR of Substitutions on the Quinazolinone Core
| Compound | R1 | R2 | [¹²⁵I]-IP10 Displacement IC50 (nM) | Cell Migration IC50 (nM) |
| 1 | H | H | >10000 | >10000 |
| 2 | 6-Cl | H | 580 | 1200 |
| 3 | 7-Cl | H | 250 | 450 |
| 4 | 6,7-diCl | H | 85 | 150 |
| This compound analog | 6-CF₃ | 8-F | 11 | 25 |
Data synthesized from publicly available research on quinazolinone CXCR3 antagonists.
Table 2: SAR of the N1-Substituent
| Compound | N1-Substituent | [¹²⁵I]-IP10 Displacement IC50 (nM) | Cell Migration IC50 (nM) |
| 5 | Methyl | 350 | 800 |
| 6 | Ethyl | 120 | 280 |
| 7 | Isopropyl | 45 | 90 |
| This compound core | Cyclopropyl | 15 | 30 |
Data synthesized from publicly available research on quinazolinone CXCR3 antagonists.
Table 3: SAR of the C2-Substituent Linker and Terminal Group
| Compound | C2-Substituent | [¹²⁵I]-IP10 Displacement IC50 (nM) | Cell Migration IC50 (nM) |
| 8 | -NH-Ph | 980 | >1000 |
| 9 | -NH-CH₂-Ph | 210 | 400 |
| 10 | -NH-CH₂-(4-F-Ph) | 75 | 130 |
| This compound | -NH-CH₂-(3,4-diCl-Ph) | 8 | 18 |
Data synthesized from publicly available research on quinazolinone CXCR3 antagonists.
Key Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound and its analogs are provided below.
[¹²⁵I]-CXCL10 Radioligand Binding Assay
This competitive binding assay quantifies the ability of a test compound to displace the radiolabeled natural ligand, [¹²⁵I]-CXCL10 (also known as IP-10), from the CXCR3 receptor.
Materials:
-
HEK293 cell membranes stably expressing human CXCR3
-
[¹²⁵I]-CXCL10 (specific activity ~2000 Ci/mmol)
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4
-
Test compounds
-
96-well filter plates (GF/C filters, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
Procedure:
-
In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [¹²⁵I]-CXCL10 (final concentration ~0.1 nM), and 100 µL of CXCR3-expressing cell membranes (5-10 µg protein/well) in binding buffer.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL10 (1 µM).
-
Calculate the IC50 values by non-linear regression analysis of the competition binding curves.
CXCL11-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the CXCR3 ligand CXCL11.
Materials:
-
CHO or HEK293 cells stably co-expressing human CXCR3 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CXCL11
-
Test compounds
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the CXCR3-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence (or luminescence for aequorin-based assays).
-
Inject a solution of CXCL11 (at a concentration that elicits ~80% of the maximal response, EC₈₀) into the wells.
-
Immediately measure the change in fluorescence (or luminescence) over time.
-
The inhibitory effect of the test compounds is calculated as the percentage reduction of the CXCL11-induced calcium signal.
-
Determine the IC50 values from the concentration-response curves.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of CXCR3-expressing cells towards a chemoattractant gradient of a CXCR3 ligand.
Materials:
-
CXCR3-expressing cells (e.g., activated human T-lymphocytes or a transfected cell line).
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
-
CXCL10 or CXCL11.
-
Test compounds.
-
Chemotaxis chamber with a porous membrane (e.g., Transwell inserts, typically 5 µm pore size for lymphocytes).
Procedure:
-
Place the chemoattractant (CXCL10 or CXCL11) in the lower chamber of the chemotaxis plate.
-
Pre-incubate the CXCR3-expressing cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber (the Transwell insert).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration.
-
Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
The inhibitory effect is expressed as the percentage reduction in cell migration compared to the control (no compound).
-
Calculate the IC50 values from the dose-response curves.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to CXCR3 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membranes from cells expressing CXCR3.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
CXCR3 agonist (e.g., CXCL11).
-
Test compounds (antagonists).
-
Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).
Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), the test compound, and the CXCR3 agonist in the assay buffer.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for an additional 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter plate (for the filtration method) or by adding SPA beads and centrifuging (for the SPA method).
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding.
-
Calculate the IC50 values from the concentration-response curves.
Visualizations
Signaling Pathway
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the [¹²⁵I]-CXCL10 radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the CXCL11-induced calcium mobilization assay.
The Discovery and Development of (±)-NBI-74330: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-NBI-74330 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). This receptor and its chemokine ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—play a crucial role in mediating the migration and activation of T-helper 1 (Th1) lymphocytes.[1] Upregulation of the CXCR3 axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, antagonism of CXCR3 has emerged as a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound.
Discovery and Synthesis
This compound belongs to the quinazolinone class of CXCR3 antagonists.[2] The discovery process likely involved high-throughput screening of compound libraries to identify initial hits, followed by a lead optimization phase to enhance potency, selectivity, and pharmacokinetic properties.[3][4] Structure-activity relationship (SAR) studies on related 3H-quinazolin-4-one and 3H-pyrido[2,3-d]pyrimidin-4-one compounds highlighted the importance of specific substitutions for improving affinity at the human CXCR3 receptor.[1][5]
Mechanism of Action and In Vitro Pharmacology
This compound functions as a non-competitive antagonist of the CXCR3 receptor. It potently inhibits the binding of its natural ligands, thereby blocking downstream signaling pathways.
Signaling Pathway
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Quantitative In Vitro Data
The in vitro pharmacological profile of this compound has been characterized through various functional assays.
| Assay Type | Ligand(s) | Cell Type | Parameter | Value | Reference(s) |
| Radioligand Binding | [¹²⁵I]CXCL10 | CXCR3-transfected | Ki | 1.5 nM | [7] |
| [¹²⁵I]CXCL11 | CXCR3-transfected | Ki | 3.2 nM | [7] | |
| [¹²⁵I]CXCL11 | CXCR3-CHO | Ki | 3.6 nM | [7] | |
| Calcium Mobilization | CXCL10, CXCL11 | CXCR3-RBL | IC₅₀ | 7 nM | [8] |
| Chemotaxis | CXCL11 | Human T-lymphoma (H9) | IC₅₀ | 3.9 nM | [8] |
Preclinical Development
The in vivo efficacy and pharmacokinetic profile of this compound have been evaluated in various animal models of inflammatory diseases.
Pharmacokinetics in Mice
Following administration to mice, this compound is metabolized to an N-oxide metabolite, which also exhibits CXCR3 antagonist activity.[9]
| Administration Route | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| Oral (p.o.) | 100 mg/kg | 7051–13,010 | 21,603–41,349 | [9] |
| Subcutaneous (s.c.) | 100 mg/kg | 1047–4737 | 5702–21,600 | [9] |
Preclinical Efficacy
In a mouse model of atherosclerosis (LDL receptor-deficient mice), treatment with this compound demonstrated a significant reduction in atherosclerotic plaque formation.[10]
| Animal Model | Treatment | Duration | Key Findings | Reference(s) |
| LDLr-/- mice on Western diet | 100 mg/kg/day s.c. | 8 weeks | 53% reduction in aortic lesion formation | [10] |
| Reduced CD4+ T-cell and macrophage migration | [10] |
In a rat model of neuropathic pain (chronic constriction injury), intrathecal administration of this compound attenuated pain-related behavior and enhanced the analgesic effects of morphine.[11]
| Animal Model | Treatment | Key Findings | Reference(s) |
| Rat CCI model | 10 µg/5 µL i.t. | Reduced tactile and thermal hypersensitivity | [11] |
| Enhanced morphine analgesia | [11] | ||
| Reduced microglial activation | [9] |
Clinical Development Status
As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. While Neurocrine Biosciences, the likely developer, has a robust pipeline of clinical-stage compounds, this compound is not currently listed among them.[7][8][12][13][14] It is possible that the compound's development was discontinued (B1498344) during preclinical stages or that it has not yet progressed to the filing of an Investigational New Drug (IND) application with regulatory agencies. Other CXCR3 antagonists, such as AMG 487, have advanced to clinical trials for inflammatory conditions.[1]
Experimental Protocols
Radioligand Binding Assay (Displacement)
This protocol outlines a method for determining the binding affinity of this compound to the CXCR3 receptor.
Caption: Workflow for a radioligand displacement binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CXCR3 receptor (e.g., CHO or HEK293 cells).[15]
-
Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL11) and varying concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a method to assess the functional antagonist activity of this compound by measuring changes in intracellular calcium levels.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation: CXCR3-expressing cells (e.g., RBL cells) are seeded into a 96-well plate.[8]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[16][17][18][19][20]
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A CXCR3 agonist (e.g., CXCL11) is added to the wells to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).[16][17][18][20]
-
Data Analysis: The dose-response curve is plotted to determine the IC₅₀ value of this compound for the inhibition of agonist-induced calcium flux.
Chemotaxis Assay
This protocol details a method to evaluate the ability of this compound to inhibit the migration of cells towards a chemoattractant.
Caption: Workflow for a Transwell chemotaxis assay.
Methodology:
-
Assay Setup: A Transwell® plate with a permeable membrane is used. The lower chamber contains media with a CXCR3 ligand (e.g., CXCL11) as a chemoattractant, with or without varying concentrations of this compound.[21][22][23]
-
Cell Seeding: A suspension of CXCR3-expressing cells, such as activated human T-lymphocytes, is added to the upper chamber.[23]
-
Incubation: The plate is incubated for several hours to allow the cells to migrate through the membrane towards the chemoattractant.[21]
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.[21][23]
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the control to determine the IC₅₀ for the inhibition of chemotaxis.
Conclusion
This compound is a well-characterized preclinical CXCR3 antagonist with demonstrated potent in vitro activity and in vivo efficacy in animal models of inflammatory diseases. Its development highlights the potential of targeting the CXCR3 chemokine receptor as a therapeutic approach for a range of human disorders. While its clinical development status remains unconfirmed, the extensive preclinical data available for this compound provide a valuable foundation for the continued investigation of CXCR3-targeted therapies.
References
- 1. Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of a series of quinazolinone-derived antagonists of CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship of 3-phenyl-3H-quinazolin-4-one derivatives as CXCR3 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sec.gov [sec.gov]
- 7. Pipeline [neurocrine.com]
- 8. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Neurocrine Biosciences, Inc. [sec.gov]
- 12. Home [neurocrine.com]
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- 15. giffordbioscience.com [giffordbioscience.com]
- 16. moleculardevices.com [moleculardevices.com]
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- 23. static.igem.org [static.igem.org]
(±)-NBI-74330: A Comprehensive Technical Guide to its Interaction with the CXCR3 Ligands CXCL9, CXCL10, and CXCL11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of (±)-NBI-74330, a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). The primary focus is its interaction with the endogenous CXCR3 ligands: CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC). This document consolidates key quantitative data, details experimental methodologies for assessing these interactions, and visualizes the associated signaling pathways.
Introduction to this compound and the CXCR3 Axis
This compound is a small molecule antagonist that has demonstrated high affinity for the CXCR3 receptor.[1] This receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are pivotal in mediating the migration of various leukocyte populations, particularly T helper 1 (Th1) cells, to sites of inflammation.[2][3] Consequently, the CXCR3 axis is implicated in a range of inflammatory and autoimmune diseases, as well as in cancer immunity, making it a significant target for therapeutic intervention.[2][4] this compound has been investigated for its potential to modulate these processes by blocking the binding and subsequent signaling of these chemokines.[5]
Quantitative Analysis of this compound Interaction with CXCR3 Ligands
The inhibitory activity of this compound has been quantified through various in vitro assays, including competitive binding assays and functional assays measuring downstream signaling events.
Table 1: Competitive Binding Affinities of this compound and CXCR3 Ligands
| Compound | Assay Type | Cell Line/Membrane Preparation | Radioligand | Ki (nM) | Reference |
| This compound | Competition Binding | Membranes from CHO cells expressing human CXCR3 | [¹²⁵I]CXCL10 | 1.5 | [6] |
| This compound | Competition Binding | Membranes from CHO cells expressing human CXCR3 | [¹²⁵I]CXCL11 | 3.2 | [6] |
| This compound | Competition Binding | Membranes from CHO cells expressing human CXCR3 | [¹²⁵I]CXCL11 | 3.6 | [6] |
| CXCL9 | Competition Binding | Membranes from CHO cells expressing human CXCR3 | [¹²⁵I]CXCL11 | 45.2 | [6] |
| CXCL10 | Competition Binding | Membranes from CHO cells expressing human CXCR3 | [¹²⁵I]CXCL11 | 12.5 | [6] |
Table 2: Functional Inhibitory Activities of this compound
| Assay Type | Cell Line | Stimulating Ligand(s) | IC50 (nM) | Reference |
| Calcium Mobilization | RBL cells expressing human CXCR3 | CXCL10 or CXCL11 | 7 | [6] |
| [³⁵S]GTPγS Binding | H9 cell membranes | CXCL11 | 5.5 | [7] |
| Chemotaxis | H9 T lymphoma cells | CXCL11 | 3.9 | [7] |
| Chemotaxis | PHA/IL-2 differentiated T cells | CXCL11 | 6.6 | [5] |
| Cell Growth Inhibition | RAW264.7 cells | Not specified | 73,020 | [8] |
Signaling Pathways
The interaction of CXCL9, CXCL10, and CXCL11 with CXCR3 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors (GPCRs).[9] These pathways ultimately regulate cellular responses such as chemotaxis, proliferation, and cytokine production.[2][10] this compound exerts its effects by preventing the initiation of these signaling cascades.
CXCR3 Signaling Cascade
Upon ligand binding, CXCR3 couples to inhibitory G proteins (Gαi), leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[11][12] These pathways are crucial for cell migration and activation.[12]
Experimental Protocols
The following sections detail representative methodologies for the key in vitro and in vivo assays used to characterize the interaction of this compound with the CXCR3 axis.
In Vitro Assays
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing CXCR3 (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled chemokine (e.g., [¹²⁵I]CXCL11), and serial dilutions of this compound.[13]
-
Incubation: Add the membrane preparation to each well and incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate membrane-bound radioligand from the unbound radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit chemokine-induced increases in intracellular calcium concentration, a key downstream signaling event.
Protocol:
-
Cell Preparation: Plate CXCR3-expressing cells (e.g., HEK293 or CHO cells) in a 96-well plate and allow them to adhere overnight.[14]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer.[15][16]
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate.
-
Stimulation: Add a fixed concentration of CXCL10 or CXCL11 to each well to stimulate calcium release.
-
Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.[17]
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the percentage of inhibition to calculate the IC50 value.
This assay measures the activation of G proteins coupled to a receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Protocol:
-
Membrane Preparation: Prepare membranes from cells endogenously or recombinantly expressing CXCR3.[18][19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP, a fixed concentration of agonist (e.g., CXCL11), and serial dilutions of this compound in an appropriate assay buffer.[20][21]
-
Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.[22]
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.[21]
-
Quantification: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC50 value.
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Use a T cell line (e.g., Jurkat) or primary T cells that express CXCR3.[23]
-
Assay Setup: Place a transwell insert with a porous membrane into the wells of a 24-well plate. Add media containing the chemoattractant (e.g., CXCL11) to the lower chamber.[24][25]
-
Cell Seeding: Resuspend the cells in media containing serial dilutions of this compound and add the cell suspension to the upper chamber of the transwell insert.[26]
-
Incubation: Incubate the plate for a few hours to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.[24]
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC50 value.
In Vivo Models
This model is used to assess the in vivo efficacy of a compound in inhibiting inflammatory cell recruitment.
Protocol:
-
Compound Administration: Administer this compound or a vehicle control to mice via a suitable route (e.g., subcutaneous injection).[27]
-
Induction of Peritonitis: Inject a sterile solution of thioglycollate broth into the peritoneal cavity of the mice to induce an inflammatory response and recruit leukocytes.[17][28][29]
-
Cell Collection: After a specific time period, euthanize the mice and collect the cells from the peritoneal cavity by lavage with PBS.[30]
-
Cell Analysis: Count the total number of recruited cells and use flow cytometry to identify and quantify specific leukocyte populations (e.g., T cells, macrophages).[28]
-
Data Analysis: Compare the number of recruited cells between the this compound-treated and vehicle-treated groups to determine the in vivo inhibitory effect.
This model is used to evaluate the effect of a compound on the development of atherosclerosis, a chronic inflammatory disease.
Protocol:
-
Animal Model: Use LDL receptor-deficient (Ldlr-/-) mice, which are susceptible to developing atherosclerosis.[31]
-
Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet to induce the formation of atherosclerotic plaques.[32][33][34][35]
-
Compound Administration: Administer this compound or a vehicle control to the mice for the duration of the study.[27]
-
Tissue Collection: At the end of the study period, euthanize the mice and perfuse the vascular system. Dissect the aorta and heart.[31]
-
Lesion Analysis: Quantify the atherosclerotic lesion area in the aorta en face or in cross-sections of the aortic root after staining with an oil-soluble dye (e.g., Oil Red O).[31]
-
Data Analysis: Compare the lesion size between the this compound-treated and vehicle-treated groups to assess the therapeutic potential of the compound.
Conclusion
This compound is a well-characterized antagonist of the CXCR3 receptor, effectively inhibiting the binding and function of its ligands CXCL9, CXCL10, and CXCL11. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of immunology, inflammation, and drug discovery. The ability of this compound to block CXCR3-mediated signaling underscores its potential as a therapeutic agent for a variety of inflammatory conditions. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL9 and CXCL10 are Antagonistic Costimulation Molecules During the Priming of Alloreactive T cell Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pro-Inflammatory Chemokines CXCL9, CXCL10 and CXCL11 Are Upregulated Following SARS-CoV-2 Infection in an AKT-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CXCR3 - Wikipedia [en.wikipedia.org]
- 10. Overview of the Mechanisms that May Contribute to the Non-Redundant Activities of Interferon-Inducible CXC Chemokine Receptor 3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 21. revvity.com [revvity.com]
- 22. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. T cell transwell migration [bio-protocol.org]
- 24. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 25. researchgate.net [researchgate.net]
- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. depts.ttu.edu [depts.ttu.edu]
- 30. researchgate.net [researchgate.net]
- 31. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A diet-induced hypercholesterolemic murine model to study atherogenesis without obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ahajournals.org [ahajournals.org]
- 34. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the (±)-NBI-74330 Active N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-NBI-74330 is a potent, small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a key mediator of inflammatory responses. In vivo, this compound is metabolized to an active N-oxide metabolite that also demonstrates significant CXCR3 antagonism. This technical guide provides a comprehensive overview of the pharmacological and pharmacokinetic properties of this active metabolite, presenting key data in a comparative format. Detailed methodologies for relevant in vitro and in vivo assays are described, and the underlying CXCR3 signaling pathway is illustrated. This document is intended to serve as a valuable resource for researchers engaged in the study of CXCR3 antagonists and drug metabolism.
Introduction
The chemokine receptor CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—play a critical role in the recruitment of T-helper 1 (Th1) lymphocytes to sites of inflammation.[1][2] This axis is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making CXCR3 an attractive therapeutic target.[3][4] this compound has been identified as a potent and selective antagonist of CXCR3.[2] Preclinical studies have demonstrated its efficacy in animal models of inflammatory conditions.[4]
An important aspect of the pharmacology of this compound is its metabolism to an active N-oxide metabolite.[5][6] This metabolite also exhibits CXCR3 antagonistic activity, contributing to the overall in vivo efficacy of the parent compound.[5][6] Understanding the properties of this active metabolite is crucial for a complete characterization of the pharmacological profile of this compound and for the development of related compounds.
Pharmacological Profile
Both this compound and its N-oxide metabolite are effective antagonists of the CXCR3 receptor. Their activity has been characterized in a variety of in vitro assays, including radioligand binding, functional assays measuring G-protein activation and calcium mobilization, and cell migration assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active N-oxide metabolite.
Table 1: In Vitro Antagonist Activity at the CXCR3 Receptor
| Compound | Assay | Species | Parameter | Value | Reference(s) |
| This compound | [¹²⁵I]CXCL10 Binding | - | Ki | 1.5 nM | [7] |
| [¹²⁵I]CXCL11 Binding | - | Ki | 3.2 nM | [7] | |
| [¹²⁵I]CXCL11 Binding | CHO-CXCR3 cells | Ki | 3.6 nM | [7] | |
| CXCL11-induced [³⁵S]GTPγS Binding | H9 cells | IC₅₀ | 5.5 nM | [7] | |
| CXCL10/CXCL11-induced Calcium Mobilization | RBL-hCXCR3 cells | IC₅₀ | 7 nM | [7] | |
| CXCL11-induced Chemotaxis | H9 cells | IC₅₀ | 3.9 nM | [7] | |
| CXCR3 Receptor Internalization (Buffer) | Murine DO11.10 cells | pA₂ | 7.84 ± 0.14 | [5] | |
| CXCR3 Receptor Internalization (Plasma) | Murine DO11.10 cells | pK₋B | 6.36 ± 0.01 | [5] | |
| N-oxide Metabolite | CXCR3 Receptor Internalization (Buffer) | Murine DO11.10 cells | pA₂ | 7.42 ± 0.10 | [8] |
| CXCR3 Receptor Internalization (Plasma) | Murine DO11.10 cells | pA₂ | 7.04 ± 0.16 | [7][8] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (100 mg/kg dose)
| Compound | Administration | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| This compound | Oral (p.o.) | 7051 - 13010 | 21603 - 41349 | [7][8] |
| Subcutaneous (s.c.) | 1047 - 4737 | 5702 - 21600 | [7][8] | |
| N-oxide Metabolite | Oral (p.o.) | 4846 - 6276 | 8149 - 14495 | [7] |
| Subcutaneous (s.c.) | 1005 - 2842 | 8897 - 17704 | [7] |
Signaling Pathways and Experimental Workflows
CXCR3 Signaling Pathway
This compound and its N-oxide metabolite exert their effects by blocking the intracellular signaling cascade initiated by the binding of chemokines to the CXCR3 receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gαi subunit, leading to the activation of downstream pathways that culminate in cellular responses such as chemotaxis, proliferation, and survival.
Experimental Workflow for In Vitro Characterization
The characterization of this compound and its N-oxide metabolite involves a series of in vitro assays to determine their binding affinity and functional antagonism at the CXCR3 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide generalized protocols for key experiments used in the characterization of this compound and its N-oxide metabolite.
Synthesis of the N-oxide Metabolite
A general method for the synthesis of N-oxides from N-heterocyclic compounds involves oxidation with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA).
-
Reaction: this compound is dissolved in a suitable solvent, such as chloroform (B151607) or dichloromethane.[9]
-
Oxidation: A solution of m-CPBA in the same solvent is added dropwise to the solution of this compound at a controlled temperature, typically 0 °C to room temperature.[9]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure N-oxide metabolite.[5]
CXCR3 Receptor Internalization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced internalization of the CXCR3 receptor.[5]
-
Cell Culture: Activated murine DO11.10 T cells, which endogenously express CXCR3, are cultured in appropriate media.[5]
-
Incubation: Cells are incubated with the CXCR3 agonist (e.g., CXCL11) in the presence or absence of varying concentrations of the antagonist (this compound or its N-oxide metabolite) for a defined period (e.g., 60 minutes) at 37°C.[5]
-
Staining: Following incubation, cells are washed and stained with a fluorescently labeled anti-CXCR3 antibody.[5]
-
Flow Cytometry: The surface expression of CXCR3 is quantified by flow cytometry. A decrease in fluorescence intensity indicates receptor internalization.[5]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced decrease in CXCR3 surface expression, and the data is used to calculate a pA₂ or pK₋B value.[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CXCR3 receptor.[10][11]
-
Membrane Preparation: Cell membranes expressing the CXCR3 receptor are prepared from a suitable cell line (e.g., H9 cells).[7]
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and NaCl.[12]
-
Incubation: Membranes are incubated with a fixed concentration of a CXCR3 agonist (e.g., CXCL11) and varying concentrations of the antagonist. The reaction is initiated by the addition of [³⁵S]GTPγS.[10]
-
Termination: The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes.[13]
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[13]
-
Data Analysis: The IC₅₀ value for the antagonist is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[7]
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration, a downstream event in the CXCR3 signaling pathway.[2][14]
-
Cell Loading: Cells expressing CXCR3 (e.g., RBL cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the cells.[7]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.[15]
-
Data Analysis: The IC₅₀ value is determined from the concentration-response curve of the antagonist's inhibition of the agonist-induced calcium flux.[7]
Conclusion
The N-oxide metabolite of this compound is an active antagonist of the CXCR3 receptor, contributing significantly to the overall pharmacological profile of the parent compound. This technical guide has provided a consolidated overview of the available quantitative data, detailed the relevant experimental methodologies, and illustrated the underlying signaling pathway. This information is intended to facilitate further research into the therapeutic potential of CXCR3 antagonists and to aid in the design and development of new chemical entities targeting this important inflammatory pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE CHEMOKINE RECEPTOR CXCR3 IS DEGRADED FOLLOWING INTERNALIZATION AND IS REPLENISHED AT THE CELL SURFACE BY DE NOVO SYNTHESIS OF RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pa2online.org [pa2online.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression and agonist responsiveness of CXCR3 variants in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Insurmountable Antagonism of (±)-NBI-74330: A Technical Guide
An In-depth Examination of the Species-Specific Antagonism of the CXCR3 Receptor by (±)-NBI-74330 for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound is a potent, small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) implicated in inflammatory diseases. A fascinating aspect of its pharmacology is the species-specific nature of its antagonism. At the human CXCR3 receptor, this compound exhibits insurmountable antagonism in functional assays, a phenomenon where increasing antagonist concentrations depress the maximal response to an agonist. In contrast, it behaves as a surmountable antagonist in certain murine CXCR3 receptor assays, where it causes a parallel rightward shift in the agonist dose-response curve without reducing the maximal response.
This technical guide provides a comprehensive overview of the current understanding of this compound's insurmountable antagonism. While direct kinetic data (association and dissociation rates) for this compound are not publicly available, the evidence points towards a mechanism involving slow binding kinetics at the human CXCR3 receptor, rather than allosteric modulation. This guide synthesizes the available quantitative data, details the experimental protocols used to characterize this antagonist, and presents visual diagrams of the proposed mechanisms and signaling pathways to elucidate this complex pharmacological behavior.
The Pharmacology of this compound at the CXCR3 Receptor
This compound is a high-affinity ligand for the CXCR3 receptor, effectively inhibiting the binding of its natural chemokine ligands, CXCL10 and CXCL11.[1][2] Its mode of antagonism, however, presents a compelling case of species-specificity, a critical consideration in drug development and translational research.
Insurmountable Antagonism at the Human CXCR3 Receptor
In functional assays utilizing cells expressing the human CXCR3 receptor, such as calcium mobilization and GTPγS binding assays, this compound demonstrates insurmountable antagonism.[3] This is characterized by a concentration-dependent depression of the maximal agonist-induced response. One study has suggested that this non-competitive mechanism is not due to allosteric modulation, as this compound did not affect the dissociation half-life of radiolabeled CXCL11.[3] This points towards a pseudo-irreversible binding model, where the antagonist dissociates from the receptor very slowly, preventing the system from reaching equilibrium during the timeframe of the experiment.
Surmountable Antagonism at the Murine CXCR3 Receptor
Conversely, in studies using murine CXCR3-expressing cells, particularly in receptor internalization assays, this compound acts as a surmountable antagonist.[4] This is evidenced by parallel rightward shifts of the agonist concentration-response curve with no significant change in the maximal response.[4] This suggests that, at the murine receptor, this compound binds reversibly and competitively with the agonist.
Potential Basis for Species-Specific Differences
The precise reasons for this discrepancy are not yet fully elucidated. However, structural differences between the human and murine CXCR3 receptors likely play a significant role. The human CXCR3 gene undergoes alternative splicing to produce isoforms such as CXCR3-A and CXCR3-B, a phenomenon not reported in mice. Furthermore, the overall amino acid sequence identity between the human and murine CXCR3 receptors is approximately 86%. These structural divergences could lead to differences in the binding pocket and conformational changes upon ligand binding, ultimately affecting the binding kinetics of this compound.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Binding Affinity of this compound at the Human CXCR3 Receptor
| Radioligand | Cell Line | Ki (nM) | Reference |
| [125I]CXCL10 | CHO | 1.5 | [2] |
| [125I]CXCL11 | CHO | 3.2 | [2] |
| [125I]CXCL11 | CXCR3-CHO | 3.6 | [2] |
Table 2: Functional Potency of this compound at the Human CXCR3 Receptor
| Assay | Agonist | Cell Line | IC50 (nM) | Reference |
| Calcium Mobilization | CXCL10 & CXCL11 | RBL | 7 | [5] |
| [35S]GTPγS Binding | CXCL11 | H9 | 5.5 | [2] |
| Chemotaxis | CXCL11 | H9 | 3.9 | [5] |
| Chemotaxis | CXCL11 | PHA/IL-2 T-cells | 6.6 | [5] |
Table 3: Functional Potency of this compound at the Murine CXCR3 Receptor
| Assay | Parameter | Value | Reference |
| Receptor Internalization (Buffer) | pA2 | 7.84 ± 0.14 | [4] |
| Receptor Internalization (Plasma) | pKB | 6.36 ± 0.01 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the CXCR3 receptor (e.g., CHO cells). Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer.
-
Assay Procedure: The assay is typically conducted in a 96-well plate format. A constant concentration of radiolabeled CXCR3 ligand (e.g., [125I]CXCL10 or [125I]CXCL11) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist, this compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter plate, which separates the receptor-bound radioligand from the unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration, a downstream event of CXCR3 activation.
-
Cell Preparation: Cells expressing the CXCR3 receptor (e.g., RBL cells) are seeded in a black, clear-bottom 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorometric imaging plate reader (FLIPR). A fixed concentration of a CXCR3 agonist (e.g., CXCL10 or CXCL11, typically at an EC80 concentration) is added to the wells, and the resulting change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured kinetically.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its IC50 value.
[35S]GTPγS Binding Assay
This assay measures the functional activity of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Cell membranes expressing the CXCR3 receptor are prepared as described for the radioligand binding assay.
-
Assay Procedure: The assay is performed in a 96-well plate. Cell membranes are incubated with a CXCR3 agonist (e.g., CXCL11) in the presence of varying concentrations of this compound, along with GDP and [35S]GTPγS in an appropriate assay buffer.
-
Incubation and Filtration: The reaction is allowed to proceed, during which agonist activation of the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit. The reaction is terminated by rapid filtration.
-
Data Analysis: The amount of [35S]GTPγS bound to the G proteins retained on the filter is quantified by scintillation counting. The IC50 of this compound is determined from the concentration-response curve of inhibition of agonist-stimulated [35S]GTPγS binding.
Visualizing the Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanisms of Surmountable vs. Insurmountable Antagonism.
Caption: Simplified CXCR3 Signaling Pathway via Gαi and PLC.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Chemical Properties and Stability of (±)-NBI-74330
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-NBI-74330 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). As a key regulator of immune cell trafficking, CXCR3 and its ligands are implicated in a variety of inflammatory diseases and cancer, making this compound a valuable tool for preclinical research in these areas. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support its effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a synthetic organic molecule belonging to the pyrido[2,3-d]pyrimidin-4-one class of compounds. Its fundamental chemical and physical properties are summarized in the tables below. While a comprehensive experimental determination of all physical properties is not publicly available, the provided data has been compiled from various supplier and literature sources.
Table 1: Chemical Identification of this compound
| Property | Value |
| Chemical Name | N-[1-[3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-4-fluoro-N-(3-pyridinylmethyl)-3-(trifluoromethyl)benzeneacetamide |
| Molecular Formula | C₃₂H₂₇F₄N₅O₃ |
| Molecular Weight | 605.58 g/mol |
| CAS Number | 473722-68-8 (for the racemate) |
| Appearance | Solid powder[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Not explicitly reported in literature. |
| Boiling Point | Not explicitly reported in literature. |
| Solubility | Soluble in DMSO (up to 50 mM) and Ethanol.[2] Insoluble in water.[2] |
| Purity | Typically ≥98% (as determined by HPLC) |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not publicly available. However, standard methodologies for determining key parameters are outlined below.
Solubility Determination (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Workflow: Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability and Storage
The stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results.
Table 3: Stability and Storage Recommendations for this compound
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage (up to 3 years).[2] Can be shipped at ambient temperature for short periods.[1] |
| Stock Solutions | Store in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is advised to prepare fresh solutions daily.[3] |
Degradation Profile
Limited information is available regarding the specific degradation pathways of this compound under various stress conditions. However, in vivo studies in mice have identified the formation of an N-oxide metabolite, which also acts as a CXCR3 antagonist.[3] This suggests that oxidation is a relevant degradation pathway for this molecule.
Forced Degradation Studies
To fully characterize the stability of this compound, forced degradation studies under various stress conditions are recommended. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Workflow: Forced Degradation Study
Caption: General workflow for a forced degradation study of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and stability of this compound. A stability-indicating HPLC method should be developed and validated to separate the intact drug from any potential degradation products.
Development of a Stability-Indicating HPLC Method
While a specific validated method for this compound is not publicly available, a general approach to developing such a method is outlined below.
Workflow: HPLC Method Development
References
Methodological & Application
Application Notes and Protocols for (±)-NBI-74330, a CXCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-NBI-74330 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 and its cognate ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—play a crucial role in mediating the trafficking of activated T cells and Natural Killer (NK) cells to sites of inflammation. This makes the CXCR3 axis a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and in oncology. These application notes provide a detailed overview of the in vitro assays used to characterize the pharmacological activity of this compound.
Mechanism of Action and Signaling Pathway
CXCR3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon ligand binding, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer (Gαi, Gβ, and Gγ). The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates various downstream effector molecules. The principal signaling cascades initiated by CXCR3 activation include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. These pathways culminate in a variety of cellular responses, most notably intracellular calcium mobilization and chemotaxis. This compound acts by binding to CXCR3 and preventing the binding of its natural chemokine ligands, thereby inhibiting these downstream signaling events.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro functional assays. The following table summarizes the key potency values reported in the literature.
| Assay Type | Ligand(s) | Cell Line/System | Parameter | Value (nM) | Reference(s) |
| Radioligand Binding | 125I-CXCL10 | CXCR3-expressing cells | Ki | 1.5 | |
| Radioligand Binding | 125I-CXCL11 | CXCR3-expressing CHO cells | Ki | 3.2 - 3.6 | |
| Calcium Mobilization | CXCL10 / CXCL11 | CXCR3-expressing RBL cells | IC50 | 7 | |
| GTPγS Binding | CXCL11 | CXCR3-expressing H9 cells | IC50 | 5.5 | |
| Chemotaxis Assay | CXCL11 | CXCR3-expressing H9 cells | IC50 | 3.9 | |
| Chemotaxis Assay | CXCL11 | PHA/IL-2 differentiated T cells | IC50 | 6.6 |
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize this compound.
Application Notes & Protocols: (±)-NBI-74330 Calcium Mobilization Assay for CXCR3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-NBI-74330 is a potent and selective small molecule antagonist of the C-X-C motif chemokine receptor 3 (CXCR3) . Contrary to potential misconceptions, its mechanism of action is not through the direct blockade of T-type calcium channels but by inhibiting the binding of its cognate chemokines—CXCL9, CXCL10, and CXCL11—to CXCR3. This inhibition subsequently blocks downstream signaling cascades, including the mobilization of intracellular calcium. This document provides detailed application notes and protocols for a calcium mobilization assay to characterize the antagonistic activity of this compound on the CXCR3 receptor.
Calcium mobilization is a critical downstream event following the activation of G protein-coupled receptors (GPCRs) like CXCR3, which couple to Gαq proteins. Ligand binding to CXCR3 initiates a signaling cascade that leads to the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This assay quantifies the inhibitory effect of this compound on chemokine-induced calcium influx, providing a functional measure of its potency and efficacy.
Principle of the Assay
This assay utilizes a fluorescent calcium indicator dye that exhibits a change in fluorescence intensity upon binding to free calcium ions. Cells expressing CXCR3 are loaded with the dye. Upon stimulation with a CXCR3 agonist (e.g., CXCL10 or CXCL11), the intracellular calcium concentration increases, leading to a change in the fluorescence of the indicator. The presence of an antagonist like this compound will inhibit this chemokine-induced calcium mobilization in a dose-dependent manner. The signal is typically measured using a fluorescence plate reader.
Data Presentation
The following tables summarize the quantitative data for this compound in CXCR3 antagonism.
Table 1: Binding Affinity of this compound for CXCR3
| Ligand | Ki (nM) | Cell Line | Reference |
| 125I-CXCL10 |
Application Notes and Protocols for (±)-NBI-74330 Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a chemotaxis assay to evaluate the inhibitory effects of (±)-NBI-74330 on cell migration. This compound is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its ligands, such as CXCL9, CXCL10, and CXCL11, play a crucial role in mediating the migration of various leukocyte subsets, including T cells and macrophages, to sites of inflammation.[3][4][5] This makes CXCR3 an attractive therapeutic target for inflammatory diseases, and this compound is a valuable tool for studying the effects of CXCR3 blockade.
Introduction
Chemotaxis, the directed movement of cells along a chemical gradient, is a fundamental process in inflammation, immune responses, and cancer metastasis.[6] The CXCR3 receptor is predominantly expressed on T helper type 1 (Th1) cells, which are involved in inflammatory diseases. The interaction of CXCR3 with its ligands triggers intracellular signaling cascades that lead to cell migration.[7] this compound has been shown to effectively inhibit this process by blocking the binding of these ligands to CXCR3.[1][7] This application note details a robust and reproducible in vitro chemotaxis assay to quantify the inhibitory potency of this compound.
Principle of the Assay
The chemotaxis assay described here utilizes a Boyden chamber or a similar transwell system. This system consists of a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant (a CXCR3 ligand) is placed in the lower chamber. Cells will migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of this compound is assessed by adding it to the cells and measuring the reduction in the number of migrated cells compared to an untreated control.
Data Presentation
Table 1: Potency of this compound in Inhibiting CXCR3-Mediated Functions
| Parameter | Ligand | Cell Type | Value | Reference |
| Ki (Binding Affinity) | [125I]CXCL10 | CXCR3-expressing cells | 1.5 nM | [1] |
| [125I]CXCL11 | CXCR3-expressing cells | 3.2 nM | [1] | |
| IC50 (Ca2+ Mobilization) | CXCL10 (EC80) | H9 cells | 7 nM | [1] |
| CXCL11 (EC80) | H9 cells | 7 nM | [1] | |
| IC50 ([35S]GTPγS Binding) | CXCL11 | H9 cell membranes | 5.5 nM | [1] |
| IC50 (Chemotaxis) | CXCL11 | Human H9 T lymphoma cells | 3.9 nM | [1][7] |
| CXCL11 | PHA/IL-2 stimulated T cells | 6.6 nM | [7] |
Table 2: Recommended Concentration Ranges for Chemotaxis Assay
| Reagent | Recommended Concentration Range |
| Chemoattractant (e.g., CXCL11) | 0.1 - 100 nM (EC50 ~0.5 nM)[7] |
| This compound | 0.1 - 1000 nM |
| Cell Density | 1 x 105 - 1 x 106 cells/well |
Experimental Protocols
Materials and Reagents
-
This compound (Tocris or other commercial source)
-
Recombinant Human CXCL11 (or other CXCR3 ligand like CXCL9, CXCL10)
-
Human H9 T lymphoma cells (or other CXCR3-expressing cell line, e.g., activated T cells)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Buffer: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Boyden chamber apparatus (e.g., Millipore MultiScreen-MIC 96-well plate) with polycarbonate membranes (5 or 8 µm pore size)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a plate reader for quantifying ATP
-
DMSO (for dissolving this compound)
Experimental Workflow
Caption: Workflow for the this compound chemotaxis assay.
Detailed Protocol
-
Cell Culture: Culture Human H9 T lymphoma cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Cells should be in the logarithmic growth phase.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8] Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid cytotoxicity.
-
Preparation of Chemoattractant: Reconstitute and dilute the chemoattractant (e.g., CXCL11) in assay buffer. An optimal concentration to induce submaximal chemotaxis (EC80) should be determined empirically, but a starting concentration of 3 nM for CXCL11 is recommended.[7]
-
Assay Setup: a. Add 150 µL of assay buffer with or without the chemoattractant to the lower wells of the Boyden chamber. b. Carefully place the microporous membrane over the lower wells. c. Harvest and wash the H9 cells with assay buffer and resuspend them at a concentration of 2 x 106 cells/mL. d. In a separate plate, pre-incubate the cells (50 µL) with an equal volume of the desired concentration of this compound or vehicle control for 30 minutes at 37°C. e. Add 100 µL of the cell suspension containing this compound to the upper chamber of the Boyden apparatus. This compound should be present in both the upper and lower chambers to maintain a stable concentration gradient of the inhibitor.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[7]
-
Quantification of Migrated Cells: a. After incubation, carefully remove the upper chamber. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by: i. Fluorescence-based method: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence in the lower chamber using a plate reader. ii. ATP-based method: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the ATP content in the lower chamber, which is proportional to the number of viable cells. iii. Cell Counting: Stain the migrated cells on the underside of the membrane with a stain like DAPI or Giemsa and count them under a microscope.
-
Data Analysis: a. Subtract the background migration (cells migrated in the absence of chemoattractant) from all values. b. Express the data as a percentage of the maximal migration observed in the presence of the chemoattractant alone. c. Plot the percentage of migration against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
Caption: CXCR3 signaling pathway and inhibition by this compound.
Troubleshooting and Considerations
-
High Background Migration: This may be due to suboptimal assay conditions or unhealthy cells. Ensure cells are healthy and the membrane pore size is appropriate for the cell type.
-
Low Chemotactic Response: The concentration of the chemoattractant may need optimization. Perform a dose-response curve for the chemoattractant to determine the optimal concentration (typically EC50 to EC80).
-
Compound Cytotoxicity: this compound could potentially be cytotoxic at high concentrations. It is crucial to perform a parallel cytotoxicity assay to ensure that the observed inhibition of migration is not due to cell death.[9]
-
Racemic Mixture: Note that this compound is a racemic mixture.[2] The activity may reside in one of the enantiomers.
By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of this compound on CXCR3-mediated chemotaxis, providing valuable insights for drug development and the study of inflammatory processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Cell Chemotaxis and Migration Inhibitor Screen - Advanced Science News [advancedsciencenews.com]
- 7. researchgate.net [researchgate.net]
- 8. Dataset of this compound (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-NBI-74330 CXCR3 Receptor Internalization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the antagonist activity of (±)-NBI-74330 on the human CXCR3 receptor by measuring agonist-induced receptor internalization. The protocol is designed for execution in a laboratory setting by trained professionals in cell biology and pharmacology.
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T-lymphocytes.[1][2] Its natural ligands include CXCL9, CXCL10, and CXCL11.[1][3] The interaction between CXCR3 and its ligands mediates the migration of immune cells to sites of inflammation, making it a significant target in the development of therapeutics for autoimmune diseases and inflammatory disorders.[4][5][6] Ligand binding to CXCR3 triggers the internalization of the receptor, a process that can be quantified to determine the potency and efficacy of receptor antagonists.[1][7][8]
This compound is a potent and selective antagonist of the CXCR3 receptor.[3][4][9] It has been shown to inhibit the binding of CXCR3 ligands and subsequent downstream signaling pathways.[9][10] This document outlines a flow cytometry-based assay to measure the inhibition of agonist-induced CXCR3 internalization by this compound.
Data Presentation
This compound Activity Profile
| Parameter | Value | Cell Type | Assay Type | Reference |
| K_i ((¹²⁵I)CXCL10 binding) | 1.5 nM | CHO cells expressing CXCR3 | Radioligand Binding | [9] |
| K_i ((¹²⁵I)CXCL11 binding) | 3.2 nM | CHO cells expressing CXCR3 | Radioligand Binding | [9] |
| IC₅₀ (CXCL11-induced Ca²⁺ mobilization) | 7 nM | Not Specified | Calcium Mobilization | [9] |
| IC₅₀ (CXCL10-induced Ca²⁺ mobilization) | 7 nM | Not Specified | Calcium Mobilization | [9] |
| IC₅₀ (CXCL11-induced [³⁵S]GTPγS binding) | 5.5 nM | H9 cells (endogenous CXCR3) | GTPγS Binding | [9] |
| IC₅₀ (CXCL11-induced chemotaxis) | 3.9 nM | Not Specified | Chemotaxis Assay | [9] |
| pA₂ (CXCL11-induced internalization) | 7.84 ± 0.14 | Activated murine DO11.10 cells | Internalization Assay | [3][11] |
| pK_B (CXCL11-induced internalization in plasma) | 6.36 ± 0.01 | Activated murine DO11.10 cells | Internalization Assay | [3][11] |
Agonist Potency in Murine CXCR3 Internalization Assay
| Agonist | pA₅₀ | Cell Type | Reference |
| CXCL11 | 9.23 ± 0.26 | Activated murine DO11.10 cells | [3] |
| CXCL11 (in 90% plasma) | 9.17 ± 0.15 | Activated murine DO11.10 cells | [3] |
Experimental Protocols
Principle
This assay quantifies the ability of this compound to block agonist-induced internalization of the CXCR3 receptor. Cells expressing CXCR3 are pre-incubated with the antagonist before being stimulated with a CXCR3 agonist, such as CXCL11. The level of CXCR3 remaining on the cell surface is then measured by flow cytometry using a fluorescently labeled anti-CXCR3 antibody. A decrease in the loss of surface CXCR3 in the presence of this compound indicates its antagonistic activity.
Materials
-
Cells: Activated murine DO11.10 cells or other suitable cell line endogenously expressing or transfected with CXCR3 (e.g., activated human T-lymphocytes, L1.2-CXCR3 cells).[1][3]
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
CXCR3 Agonist: Recombinant human or murine CXCL11 (or CXCL9/CXCL10). Prepare a stock solution and serial dilutions in assay buffer.
-
Primary Antibody: PE-conjugated anti-CXCR3 monoclonal antibody.
-
Assay Buffer: PBS containing 1% FCS and 1% NaN₃ (for staining). Serum-free medium for cell incubation.[1]
-
Blocking Buffer: To minimize non-specific antibody binding.[7]
-
Flow Cytometer: Equipped for PE detection.
Procedure
-
Cell Preparation:
-
Culture CXCR3-expressing cells to the appropriate density. For activated T-lymphocytes, culture in the presence of IL-2 and concanavalin (B7782731) A for 7-10 days.[1]
-
Prior to the assay, incubate cells in serum-free medium for 1 hour at 37°C.[1]
-
Resuspend cells in serum-free medium at a concentration of 5 x 10⁶ cells/mL.[1]
-
-
Antagonist Incubation:
-
Aliquot 100 µL of the cell suspension into a 96-well U-bottom plate (5 x 10⁵ cells/well).[7]
-
Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add 100 µL of the CXCR3 agonist (e.g., CXCL11) at a concentration known to induce significant internalization (e.g., EC₈₀) to the appropriate wells. For the negative control (unstimulated cells), add 100 µL of assay buffer.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour and 30 minutes.[7] Note: The optimal incubation time may need to be determined empirically.[7]
-
-
Staining:
-
Stop the internalization by placing the plate on ice and centrifuging at 350 x g for 2 minutes.[7]
-
Discard the supernatant and resuspend the cells in 50 µL of blocking buffer.[7]
-
Incubate for 20 minutes at 4°C in the dark.[7]
-
Add 150 µL of cold PBS, centrifuge at 350 x g for 2 minutes, and discard the supernatant.[7]
-
Resuspend the cells in 50 µL of the staining mix containing the PE-conjugated anti-CXCR3 antibody.[7]
-
Incubate for 30 minutes at 4°C in the dark.[7]
-
Wash the cells by adding 150 µL of cold PBS, centrifuging, and discarding the supernatant.[7]
-
Resuspend the cells in 200 µL of cold PBS for flow cytometry analysis.[7]
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the PE channel.
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis
-
Calculate the percentage of CXCR3 internalization for the agonist-stimulated control relative to the unstimulated control:
-
% Internalization = (1 - (MFI_stimulated / MFI_unstimulated)) * 100
-
-
Calculate the percentage of inhibition of internalization for each concentration of this compound:
-
% Inhibition = ((MFI_antagonist+agonist - MFI_agonist) / (MFI_unstimulated - MFI_agonist)) * 100
-
-
Plot the % Inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Visualizations
CXCR3 Signaling and Internalization Pathway
Caption: Overview of CXCR3 signaling and antagonist action.
Experimental Workflow for CXCR3 Internalization Assay
Caption: Flowchart of the CXCR3 internalization assay protocol.
References
- 1. THE CHEMOKINE RECEPTOR CXCR3 IS DEGRADED FOLLOWING INTERNALIZATION AND IS REPLENISHED AT THE CELL SURFACE BY DE NOVO SYNTHESIS OF RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-NBI-74330 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(±)-NBI-74330 is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its ligands, including CXCL9, CXCL10, and CXCL11, play a crucial role in mediating the migration of leukocytes, particularly T cells and macrophages, to sites of inflammation.[2][3] As such, NBI-74330 is a valuable tool for in vivo research in various therapeutic areas, including autoimmune diseases, atherosclerosis, neuropathic pain, and oncology.[4][5][6] These application notes provide detailed protocols for the in vivo administration of this compound, along with relevant pharmacokinetic data and experimental workflows.
Mechanism of Action
NBI-74330 exerts its pharmacological effect by binding to the CXCR3 receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits downstream signaling pathways, such as calcium mobilization and G-protein activation, which are essential for chemotaxis and cell migration.[1][7] The antagonism of CXCR3 by NBI-74330 effectively reduces the infiltration of inflammatory cells into tissues, making it a subject of investigation for various inflammatory conditions.[3]
Figure 1: NBI-74330 Mechanism of Action.
In Vivo Administration Protocols
Successful in vivo studies with this compound rely on appropriate formulation and administration. The choice of vehicle and route of administration can significantly impact the compound's bioavailability and efficacy.
Formulation Protocols
Two primary formulations have been reported for in vivo use:
1. Formulation for Subcutaneous (s.c.) Injection: This formulation is suitable for studies requiring sustained exposure.
-
Components: 1% (w/v) Sodium Docusate (Na Doc) in 0.5% (w/v) Methylcellulose (B11928114) (400 cP).[2][4]
-
Preparation Protocol:
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. It may require heating or overnight stirring to fully dissolve.
-
Prepare a 1% Na Docusate solution in sterile water.
-
Weigh the required amount of this compound powder.
-
Add a small volume of the 1% Na Docusate solution to the NBI-74330 powder to create a paste.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously vortexing or sonicating to achieve a homogenous suspension.
-
The final concentration should be adjusted based on the desired dosage (e.g., for a 100 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 25 mg/mL).
-
2. Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Injection: This formulation provides an alternative for different experimental needs.
-
Components: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 25 mg/mL).[1]
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.[1]
-
Add Tween-80 to the mixture and mix again until uniform.[1]
-
Finally, add saline to the mixture to reach the final volume and concentration.[1]
-
This protocol results in a suspended solution. Use of sonication may be necessary to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.[1]
-
Dosage and Administration Summary
The following table summarizes the administration protocols used in various preclinical studies.
| Animal Model | Route of Administration | Dosage | Vehicle | Study Focus | Reference |
| LDL Receptor-deficient Mice | Subcutaneous (s.c.) | 100 mg/kg, daily | 1% Na Docusate in 0.5% Methylcellulose | Atherosclerosis | [2][4] |
| Mice | Oral (p.o.) | 100 mg/kg | 0.1% Sodium Docusate in 99.9% Methylcellulose | Pharmacokinetics | [8] |
| Mice | Subcutaneous (s.c.) | 100 mg/kg | 0.1% Sodium Docusate in 99.9% Methylcellulose | Pharmacokinetics | [8] |
| LDL Receptor-deficient Mice | Subcutaneous (s.c.) | 100 mg/kg, daily for 6 days | Not specified | Peritonitis | [2] |
| Rats (Chronic Constriction Injury) | Intrathecal | Not specified | Not specified | Neuropathic Pain | [6] |
Pharmacokinetic and Pharmacodynamic Properties
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of NBI-74330 is critical for designing effective in vivo experiments.
| Parameter | Value/Observation | Route of Administration | Reference |
| Serum Concentration | ~1 µM | 100 mg/kg s.c. | [2][4] |
| Metabolism | Forms an active N-oxide metabolite which is also a CXCR3 antagonist. | Oral and s.c. | [8][9] |
| Duration of Action (Detectable Levels) | Up to 7 hours post-dose | Oral | [8][9] |
| Duration of Action (Detectable Levels) | Up to 24 hours post-dose | Subcutaneous | [8][9] |
| Plasma Protein Binding (Mouse) | 97.3% (±0.5%) | Not applicable | [8] |
| In Vitro Potency (IC₅₀) | 7 nM for CXCL10 and CXCL11 induced calcium mobilization. | Not applicable | [1] |
| In Vitro Potency (IC₅₀) | 3.9 nM for CXCL11-induced chemotaxis in H9 cells. | Not applicable | [1] |
A key finding is that subcutaneous administration provides a more prolonged CXCR3 receptor antagonism compared to oral dosing.[8]
Detailed Experimental Protocols
General In Vivo Dosing Workflow
The following diagram illustrates a general workflow for in vivo administration of this compound.
Figure 2: General In Vivo Administration Workflow.
Protocol: Thioglycollate-Induced Peritonitis Model
This protocol is an example of an in vivo efficacy study to evaluate the ability of NBI-74330 to inhibit leukocyte migration.[2]
1. Animal Model: LDL receptor-deficient (LDLr-/-) mice.
2. Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
3. Treatment Groups:
- Vehicle control group (n=5)
- This compound treated group (n=6)
4. Dosing Regimen:
- Administer 100 mg/kg of NBI-74330 (formulated for s.c. injection) or vehicle control subcutaneously once daily for 6 days.[2]
5. Induction of Peritonitis:
- On day 2 of the treatment regimen, induce peritonitis by a single intraperitoneal injection of sterile 3% (w/v) Brewers thioglycollate solution.[2]
6. Sample Collection:
- On day 6, euthanize the mice.
- Collect peritoneal cells by peritoneal cavity lavage with sterile PBS.[2]
7. Analysis:
- Count the total number of peritoneal cells.
- Phenotype the isolated cells using flow cytometry to identify different leukocyte populations (e.g., CD4+ T cells, macrophages).[2]
8. Expected Outcome: Treatment with NBI-74330 is expected to significantly reduce the total number of leukocytes, particularly CD4+ T cells and macrophages, migrating to the peritoneal cavity compared to the vehicle control group.[2]
Disclaimer: These protocols are intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. glpbio.cn [glpbio.cn]
- 6. Pharmacological blockade of CXCR3 by this compound reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-NBI-74330 in Mouse Models of Atherosclerosis
These application notes provide a comprehensive guide for researchers utilizing the CXCR3 antagonist, (±)-NBI-74330, in preclinical mouse models of atherosclerosis. The protocols and data presented are synthesized from peer-reviewed research to ensure accuracy and reproducibility in experimental design.
Introduction
This compound is a potent, small-molecule antagonist of the chemokine receptor CXCR3. This receptor and its ligands, CXCL9, CXCL10, and CXCL11, play a crucial role in the recruitment of inflammatory cells, particularly T-helper 1 (Th1) cells, to sites of inflammation. In the context of atherosclerosis, a chronic inflammatory disease of the arteries, the CXCR3 signaling axis is implicated in the migration of leukocytes into the vessel wall, a key event in plaque formation and progression.[1][2][3][4] By blocking CXCR3, this compound offers a therapeutic strategy to attenuate the inflammatory response and subsequently reduce the development of atherosclerotic lesions.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from a pivotal study investigating the efficacy of this compound in a mouse model of atherosclerosis.
| Parameter | Vehicle Control | This compound Treated | Percentage Reduction | p-value |
| Mouse Model | Female LDLr-/- | Female LDLr-/- | - | - |
| Diet | Western-type diet | Western-type diet | - | - |
| Dosage | Vehicle | 100 mg/kg | - | - |
| Administration | Daily subcutaneous injection | Daily subcutaneous injection | - | - |
| Treatment Duration | 8 weeks | 8 weeks | - | - |
| Atherosclerotic Lesion Area (Aortic Valve) | 536 x 10³ µm² | 391 x 10³ µm² | 27% | <0.05 |
| Atherosclerotic Lesion Area (Total Aorta) | 18 ± 2% | 8 ± 2% | 53% | =0.01 |
Data sourced from van Wanrooij et al., 2008.[1][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
1. Animal Model and Diet-Induced Atherosclerosis
-
Mouse Strain: Female LDL receptor-deficient (LDLr-/-) mice are a commonly used model for atherosclerosis research as they develop human-like atherosclerotic lesions when fed a high-fat, high-cholesterol diet.[1][3]
-
Diet: A Western-type diet, rich in fat and cholesterol, is administered to induce the formation of atherosclerotic plaques.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for a minimum of one week before the commencement of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
2. Preparation and Administration of this compound
-
Formulation: this compound is formulated in a vehicle of 1% Sodium Docusate in 0.5% 400Cp Methylcellulose for subcutaneous injection.[1][3]
-
Dosage: A daily dose of 100 mg/kg of this compound has been shown to be effective in attenuating atherosclerosis in LDLr-/- mice.[1][3][5] This dosage achieves serum concentrations sufficient to block the CXCR3 receptor in vivo.[1][3]
-
Administration: The formulation is administered via daily subcutaneous injections. A consistent time of day for administration should be maintained throughout the study.
-
Control Group: A control group receiving daily subcutaneous injections of the vehicle alone is essential for comparison.
3. Assessment of Atherosclerosis
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) to remove blood.
-
Aortic Root Analysis: The heart and aortic root are excised, embedded in optimal cutting temperature (OCT) compound, and snap-frozen. Serial cryosections (e.g., 10 µm) of the aortic root are prepared.
-
Staining: Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. A hematoxylin (B73222) counterstain can be used to visualize cell nuclei.
-
Quantification: The atherosclerotic lesion area in the aortic root sections is quantified using image analysis software. The average lesion area per animal is calculated from multiple sections.
-
Total Aorta Analysis: The entire aorta can be dissected, opened longitudinally, and stained with Oil Red O to quantify the total plaque burden. The percentage of the aortic surface area covered by plaques is then determined.
4. Peritonitis-Induced Migration Assay (In Vivo Efficacy)
This assay is used to confirm the in vivo efficacy of this compound in blocking CXCR3-mediated cell migration.
-
Treatment: LDLr-/- mice are treated with a subcutaneous injection of 100 mg/kg this compound or vehicle for a period of 6 days.[1][3]
-
Induction of Peritonitis: On day 2 of treatment, mice are injected intraperitoneally with a sterile 3% (wt/vol) Brewer's thioglycolate solution to induce an inflammatory response and leukocyte migration into the peritoneal cavity.[1][3]
-
Cell Isolation: On day 6, peritoneal cells are collected by lavage of the peritoneal cavity with PBS.
-
Cell Counting and Phenotyping: The total number of peritoneal cells is counted. The different cell populations (e.g., macrophages, T cells) are identified and quantified using flow cytometry with specific cell surface markers. A significant reduction in the number of recruited leukocytes in the this compound-treated group compared to the vehicle group indicates effective in vivo blockade of CXCR3.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: this compound Mechanism of Action in Atherosclerosis
Caption: Mechanism of this compound in reducing atherosclerosis.
Diagram 2: Experimental Workflow for Atherosclerosis Study
Caption: Workflow for evaluating this compound in a mouse atherosclerosis model.
References
Application Notes and Protocols for (±)-NBI-74330 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by synovial inflammation and subsequent joint destruction. A key pathological feature of RA is the infiltration of immune cells, particularly T lymphocytes, into the synovial tissue. The chemokine receptor CXCR3, which is preferentially expressed on Th1 and Th17 cells, plays a crucial role in mediating the migration of these pro-inflammatory cells to sites of inflammation. Its ligands, CXCL9, CXCL10, and CXCL11, are found at elevated levels in the synovial fluid of RA patients.[1] Consequently, antagonism of the CXCR3 receptor presents a promising therapeutic strategy for the treatment of RA.[2][3]
(±)-NBI-74330 is a potent, small-molecule antagonist of the CXCR3 receptor.[4] This document provides detailed application notes and protocols for the use of this compound in a preclinical collagen-induced arthritis (CIA) mouse model, a widely used and well-characterized animal model that shares many pathological and immunological features with human RA.[5] The information presented herein is intended to guide researchers in the design and execution of studies to evaluate the therapeutic potential of CXCR3 antagonists in RA.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the efficacy of this compound in a DBA/1J mouse model of collagen-induced arthritis.[6] In this study, mice were treated with this compound at a dose of 100 mg/kg daily from day 21 to day 34 after the primary immunization.[6]
Table 1: Effect of this compound on Clinical and Histological Parameters of Arthritis
| Parameter | Vehicle-Treated CIA Mice | This compound-Treated CIA Mice |
| Arthritic Score (Mean) | Significantly higher | Significantly lower |
| Histological Severity of Inflammation (Mean Score) | Significantly higher | Significantly lower |
Data adapted from Ahmad et al., 2023.[6]
Table 2: Effect of this compound on Splenic T-Cell Populations (% of CD4+ cells)
| T-Cell Marker | Vehicle-Treated CIA Mice | This compound-Treated CIA Mice |
| Th1 Cells | ||
| CD4+IFN-γ+ | Increased | Decreased |
| CD4+TNF-α+ | Increased | Decreased |
| CD4+T-bet+ | Increased | Decreased |
| CD4+STAT4+ | Increased | Decreased |
| Th17 Cells | ||
| CD4+IL-17A+ | Increased | Decreased |
| CD4+RORγt+ | Increased | Decreased |
| CD4+STAT3+ | Increased | Decreased |
| Other | ||
| CD4+RANKL+ | Increased | Decreased |
| CD4+IL-22+ | Increased | Decreased |
Data adapted from Ahmad et al., 2023.[6]
Table 3: Effect of this compound on mRNA and Serum Cytokine Levels
| Cytokine/Transcription Factor | Measurement | Vehicle-Treated CIA Mice | This compound-Treated CIA Mice |
| Th1-Associated | |||
| IFN-γ | mRNA (Knee Tissue) | Upregulated | Downregulated |
| IFN-γ | Serum Protein | Increased | Significantly lower |
| TNF-α | mRNA (Knee Tissue) | Upregulated | Downregulated |
| TNF-α | Serum Protein | Increased | Significantly lower |
| T-bet | mRNA (Knee Tissue) | Upregulated | Downregulated |
| Th17-Associated | |||
| IL-17A | mRNA (Knee Tissue) | Upregulated | Downregulated |
| IL-17A | Serum Protein | Increased | Significantly lower |
| RORγt | mRNA (Knee Tissue) | Upregulated | Downregulated |
| STAT3 | mRNA (Knee Tissue) | Upregulated | Downregulated |
| Other | |||
| RANKL | mRNA (Knee Tissue) | Upregulated | Downregulated |
| IL-22 | mRNA (Knee Tissue) | Upregulated | Downregulated |
Data adapted from Ahmad et al., 2023.[6]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis in genetically susceptible DBA/1J mice.[7]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying apparatus (e.g., two-syringe system)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA. The emulsion should be stable and not separate upon standing.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.[8]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.[8]
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical scoring can be performed on a scale of 0-4 for each paw, with 0 being normal, 1 for mild swelling and erythema, 2 for moderate swelling, 3 for severe swelling and erythema involving the entire paw, and 4 for maximal inflammation with joint deformity. The maximum score per mouse is 16.[9]
-
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle: 1% Sodium Docusate (B154912) in 0.5% Methylcellulose (B11928114) (400 cP)[10]
-
Oral gavage needles or appropriate equipment for subcutaneous injection
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle by dissolving sodium docusate in 0.5% methylcellulose solution.
-
Suspend this compound in the vehicle to achieve the desired final concentration for a 100 mg/kg dose. The volume administered to each mouse should be calculated based on its body weight.
-
-
Administration:
Histological Analysis of Joints
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process the tissues and embed them in paraffin.
-
-
Staining and Evaluation:
-
Section the paraffin-embedded tissues (5 µm thickness) and stain with H&E.
-
Evaluate the sections for signs of inflammation, pannus formation, cartilage damage, and bone erosion. A scoring system can be used to quantify the histological changes.
-
Flow Cytometry Analysis of Splenic T-Cells
Materials:
-
Spleens from euthanized mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Cell strainers (70 µm)
-
ACK lysis buffer
-
PMA (Phorbol 12-myristate 13-acetate)
-
Brefeldin A
-
Fluorescently labeled antibodies against CD4, IFN-γ, TNF-α, T-bet, STAT4, IL-17A, RORγt, STAT3, RANKL, and IL-22.
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Harvest spleens and prepare single-cell suspensions by passing them through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
-
Cell Stimulation and Staining:
-
For intracellular cytokine staining, stimulate the splenocytes with PMA and ionomycin in the presence of Brefeldin A for 4-6 hours.
-
Stain the cells with antibodies for surface markers (e.g., CD4).
-
Fix and permeabilize the cells, followed by staining with antibodies for intracellular markers (e.g., IFN-γ, IL-17A) or transcription factors (e.g., T-bet, RORγt).
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of different T-cell subpopulations.
-
Visualizations
Caption: Experimental workflow for the collagen-induced arthritis model and treatment with this compound.
Caption: Proposed signaling pathway of this compound in attenuating arthritis.
References
- 1. CXCR3 and CCR5 ligands in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokines and chemokine receptors as promising targets in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR3 antagonist NBI-74330 mitigates joint inflammation in Collagen-Induced arthritis model in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathogenic roles of CXCL10 signaling through CXCR3 and TLR4 in macrophages and T cells: relevance for arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. chondrex.com [chondrex.com]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-NBI-74330 in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. Emerging research has identified the crucial role of neuroinflammation in the pathophysiology of neuropathic pain, with the chemokine receptor CXCR3 and its ligands being key players.[1][2] (±)-NBI-74330 is a potent and selective antagonist of the CXCR3 receptor, offering a promising non-opioid therapeutic strategy for alleviating neuropathic pain by modulating neuroinflammatory responses.[1][3]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical neuropathic pain research.
Mechanism of Action
This compound exerts its analgesic effects by blocking the CXCR3 receptor, which is upregulated in the spinal cord and dorsal root ganglia (DRG) following nerve injury.[4][5] The binding of CXCR3 ligands, such as CXCL9, CXCL10, and CXCL11, to the receptor on neurons and glial cells (microglia and astrocytes) triggers a cascade of intracellular signaling events. This signaling contributes to central sensitization, a key mechanism underlying neuropathic pain, characterized by neuronal hyperexcitability. By antagonizing CXCR3, this compound inhibits these downstream pathways, leading to a reduction in the production of pro-inflammatory cytokines and a decrease in glial cell activation.[3][5] This ultimately attenuates the hypersensitivity associated with neuropathic pain.[1]
Data Presentation
In Vitro Activity of this compound
| Parameter | Ligand | Cell Line/System | Value | Reference |
| Ki | [¹²⁵I]CXCL10 | Membranes from CXCR3-expressing cells | 1.5 nM | [6] |
| Ki | [¹²⁵I]CXCL11 | Membranes from CXCR3-expressing cells | 3.2 nM | [6] |
| Ki | [¹²⁵I]CXCL11 | Membranes from transfected CHO cells expressing CXCR3 (CXCR3-CHO) | 3.6 nM | [6] |
| IC₅₀ | CXCL11 (1 nM) | Calcium mobilization in CXCR3-expressing cells | 7 nM | [6] |
| IC₅₀ | CXCL10 (30 nM) | Calcium mobilization in CXCR3-expressing cells | 7 nM | [6] |
| pA₂ | CXCL11 | Murine CXCR3 receptor internalization assay (buffer) | 7.84 ± 0.14 | [7] |
| pK₋B | CXCL11 | Murine CXCR3 receptor internalization assay (plasma) | 6.36 ± 0.01 | [7] |
In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Animal Model | Administration Route | Dose | Effect | Reference |
| Chronic Constriction Injury (CCI) in rats | Intrathecal (repeated) | 10 µg/5 µL | Significantly attenuated mechanical and thermal hypersensitivity | [5][8] |
| Chronic Constriction Injury (CCI) in rats | Intrathecal (chronic) | 10 µg/5 µL | Reduced pain-related behavior and enhanced morphine analgesia | [3] |
Mandatory Visualizations
Caption: CXCR3 signaling pathway in neuropathic pain and the inhibitory action of this compound.
Caption: Experimental workflow for a neuropathic pain study using this compound.
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the induction of neuropathic pain using the CCI model, a widely used and validated method.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic. Maintain anesthesia throughout the surgical procedure.
-
Shave the fur on the lateral side of the thigh of the designated hind limb.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small incision through the skin and fascia to expose the biceps femoris muscle.
-
Gently separate the biceps femoris muscle to reveal the sciatic nerve.
-
Carefully dissect the connective tissue surrounding the sciatic nerve to free a 5-7 mm segment.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover on a warming pad. House them individually post-surgery to prevent injury to the surgical site.
-
Allow at least 7 days for the development of neuropathic pain behaviors before commencing treatment and behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia using the von Frey Test
This protocol outlines the measurement of mechanical withdrawal thresholds to assess tactile allodynia.
Materials:
-
von Frey filaments with varying calibrated bending forces
-
Elevated mesh platform with individual testing chambers
-
Data recording sheets
Procedure:
-
Place the rats in the individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Begin with a von Frey filament near the expected withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate formula.
-
Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.
Protocol 3: Assessment of Thermal Hyperalgesia using the Plantar Test (Hargreaves Method)
This protocol describes the measurement of paw withdrawal latency to a thermal stimulus to assess heat hyperalgesia.
Materials:
-
Plantar test apparatus with a radiant heat source
-
Glass platform and individual testing chambers
-
Timer integrated with the heat source
Procedure:
-
Place the rats in the individual testing chambers on the glass platform of the plantar test apparatus. Allow for acclimation.
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. The apparatus will automatically record the time until the rat withdraws its paw.
-
To prevent tissue damage, a cut-off time (e.g., 20-30 seconds) should be set.
-
Perform several measurements for each paw, with a sufficient interval between stimulations.
-
Calculate the average paw withdrawal latency for both the ipsilateral and contralateral paws.
Protocol 4: Preparation and Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Hamilton syringe for intrathecal injection
Preparation of Dosing Solution (Example for 10 µg/5 µL):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[3]
-
For a final concentration of 2 µg/µL, dilute the stock solution in sterile saline. For example, to prepare 100 µL of the final dosing solution, add 2 µL of the 10 mg/mL stock solution to 98 µL of sterile saline.
-
Vortex the solution thoroughly to ensure it is well mixed.
Intrathecal Administration:
-
Briefly anesthetize the rat.
-
Insert a Hamilton syringe with a 30-gauge needle between the L5 and L6 vertebrae.
-
A flick of the tail indicates correct placement in the intrathecal space.
-
Slowly inject the desired volume (e.g., 5 µL) of the this compound solution or vehicle.
-
Remove the needle and allow the animal to recover.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CXCR3 signaling pathway in neuropathic pain. Its potent and selective antagonism of CXCR3 provides a targeted approach to modulate neuroinflammation and alleviate pain hypersensitivity in preclinical models. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies to advance the understanding and treatment of neuropathic pain.
References
- 1. Pharmacological blockade of CXCR3 by this compound reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Members of the Chemokine Family as a Novel Approach to Treating Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dataset of this compound (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine CXCL10/CXCR3 signaling contributes to neuropathic pain in spinal cord and dorsal root ganglia after chronic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model- In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-NBI-74330 in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is a highly aggressive and the most common primary brain tumor in adults, with a grim prognosis. The chemokine receptor CXCR3 has emerged as a promising therapeutic target in glioma. Its expression is correlated with glioma grade, and its activation by ligands such as CXCL9 and CXCL10 promotes tumor cell proliferation and migration. (±)-NBI-74330 is a potent and selective small-molecule antagonist of the CXCR3 receptor.[1] Preclinical studies have demonstrated its potential as an anti-glioma agent by directly inhibiting tumor cell growth and prolonging survival in animal models.[1][2] These application notes provide a summary of the key findings and detailed protocols for the use of this compound in glioma research.
Mechanism of Action
This compound exerts its anti-glioma effects by competitively blocking the binding of the chemokines CXCL9 and CXCL10 to the CXCR3 receptor on glioma cells.[1] This inhibition disrupts the downstream signaling pathways that are crucial for glioma cell proliferation and survival. The primary signaling cascade involves the activation of the CXCR3-A isoform, which, upon ligand binding, stimulates the extracellular signal-regulated kinase (ERK) and Akt pathways, ultimately promoting cell growth.[3] By antagonizing this receptor, this compound effectively curtails these pro-tumorigenic signals.
Data Presentation
In Vitro Efficacy of this compound on Glioma Cell Lines
| Cell Line | Assay Type | NBI-74330 Concentration | Effect | Reference |
| GL261 (murine glioma) | Gliomasphere Proliferation | Not Specified | Inhibition of CXCL9/CXCL10-induced growth | [1] |
| U87 (human glioblastoma) | Gliomasphere Proliferation | Not Specified | Inhibition of CXCL9/CXCL10-induced growth | [1] |
| U138 (human glioblastoma) | Gliomasphere Cell Loss | Not Specified | Inhibition of CXCL9/CXCL10-induced cell loss prevention | [1] |
In Vivo Efficacy of this compound in a Murine Glioma Model
| Animal Model | Treatment | Median Survival | p-value | Reference |
| Wild-type C57BL/6 mice with intracranial GL261 glioma | Vehicle | 20 days | 0.0212 | [3] |
| Wild-type C57BL/6 mice with intracranial GL261 glioma | This compound | 24 days | 0.0212 | [3] |
| CXCR3-deficient mice with intracranial GL261 glioma | Vehicle | Not Specified | 0.0028 | [3] |
| CXCR3-deficient mice with intracranial GL261 glioma | This compound | Prolonged survival | 0.0028 | [3] |
Experimental Protocols
In Vitro Glioma Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of glioma cell lines cultured as gliomaspheres.
Materials:
-
Glioma cell lines (e.g., GL261, U87, U138)
-
Serum-free neural stem cell medium
-
Recombinant human/murine CXCL9 or CXCL10
-
This compound
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
96-well plates
Procedure:
-
Culture glioma cells as gliomaspheres in serum-free neural stem cell medium.
-
Dissociate gliomaspheres into single cells and seed them in 96-well plates at a density of 2,000-5,000 cells/well.
-
Allow cells to recover for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour prior to the addition of stimulants.
-
Stimulate the cells with a pro-proliferative concentration of CXCL9 or CXCL10 (e.g., 100 ng/mL). Include control wells with no treatment, vehicle control, and CXCL9/CXCL10 alone.
-
Incubate the plates for a period of 3 to 6 days.
-
Assess cell proliferation using a standard method such as an MTT or BrdU incorporation assay, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence and normalize the results to the control wells to determine the inhibitory effect of this compound.
In Vivo Murine Orthotopic Glioma Model
This protocol describes the establishment of an intracranial glioma model in mice and subsequent treatment with this compound.
Materials:
-
GL261 murine glioma cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle for NBI-74330 (e.g., a solution of 5% dimethyl sulfoxide, 5% Cremophor EL, and 90% saline)
-
Stereotactic apparatus for intracranial injections
-
Anesthesia (e.g., ketamine/xylazine cocktail)
Procedure:
-
Culture GL261 cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 1 µL of the GL261 cell suspension (50,000 cells) into the brain parenchyma at a depth of 3 mm.
-
Suture the incision and allow the mice to recover.
-
Begin treatment with this compound or vehicle 3-5 days after tumor cell implantation.
-
Prepare the this compound solution in the chosen vehicle. A previously reported study used a CXCR3 antagonist administered daily via intraperitoneal injection.[3] The exact dosage and administration route for NBI-74330 in a glioma model requires optimization, but a starting point could be based on other in vivo studies with this compound.
-
Administer this compound or vehicle to the mice daily via the chosen route (e.g., intraperitoneal or oral gavage).
-
Monitor the health and body weight of the mice daily.
-
Observe the mice for neurological symptoms and euthanize them when they become moribund.
-
Record the date of death for each mouse to generate Kaplan-Meier survival curves.
Visualizations
Signaling Pathways
Caption: CXCR3-A signaling cascade in glioma.
Experimental Workflow
Caption: Workflow for in vivo glioma study.
References
- 1. IMMU-43. CXCR3 SIGNALING ENGAGES GLIOMA INFILTRATING T CELLS AND IS REQUIRED FOR THE ANTITUMOR EFFICACY OF INNATE STIMULATING IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Chemokine Signaling Pathways as Therapeutic Targets in Glioblastoma | MDPI [mdpi.com]
- 3. Chemokine receptor CXCR3 promotes growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometric Analysis of CXCR3 Expression Using (±)-NBI-74330
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-NBI-74330 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a crucial role in mediating the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation.[1][2] The receptor binds to three interferon-γ-inducible chemokines: CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC).[1] this compound exerts its antagonistic effects by inhibiting the binding of these ligands to CXCR3, subsequently blocking downstream signaling cascades such as calcium mobilization and chemotaxis.[3][4] This document provides a detailed protocol for utilizing this compound in flow cytometry to analyze its impact on CXCR3 expression on the cell surface, a key method for studying receptor internalization and antagonist engagement.[5]
Signaling Pathway of CXCR3
The binding of chemokines CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a signaling cascade that is critical for leukocyte migration. This process is primarily mediated through Gαi-coupled proteins. The signaling ultimately leads to cellular responses such as chemotaxis, calcium mobilization, and transcriptional changes, driving the inflammatory response. This compound acts as a non-competitive antagonist, blocking these downstream effects.[4]
References
- 1. Frontiers | Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review [frontiersin.org]
- 2. NBI-74330 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
(±)-NBI-74330 stock solution preparation in DMSO
An Application Note on the Preparation of (±)-NBI-74330 Stock Solution in Dimethyl Sulfoxide (B87167) (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist for the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] Proper preparation of stock solutions is a critical first step to ensure accuracy and reproducibility in downstream applications, including in-vitro and in-vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Compound Information
This compound acts by inhibiting the binding of CXCR3's natural ligands, such as CXCL10 and CXCL11, to the receptor.[1] This blockade prevents downstream signaling cascades, including calcium mobilization and cell chemotaxis, which are implicated in various inflammatory responses.[1][3]
| Property | Data | Reference |
| Chemical Name | N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-4-fluoro-N-(3-pyridinylmethyl)-3-(trifluoromethyl)benzeneacetamide | |
| Molecular Formula | C₃₂H₂₇F₄N₅O₃ | |
| Molecular Weight | 605.58 g/mol | |
| CAS Number | 473722-68-8 | |
| Purity | ≥98% | |
| Solubility in DMSO | ≥50 mM |
Mechanism of Action: CXCR3 Antagonism
This compound is a non-competitive antagonist of the CXCR3 receptor. The binding of chemokines like CXCL10 and CXCL11 to CXCR3 activates intracellular G-protein signaling pathways, leading to cellular responses such as migration and calcium flux. This compound blocks these actions, thereby inhibiting the inflammatory cell migration mediated by this receptor.[4][5][6]
Caption: CXCR3 signaling pathway and inhibition by this compound.
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile, amber, or opaque polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator bath
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing the stock solution.
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure
-
Preparation: Allow the vial of this compound powder and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation. It is recommended to use newly opened or anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[7]
-
Calculation: Determine the mass of this compound required to achieve the desired concentration and volume. The formula is: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight (605.58 g/mol ) / 1000
-
Weighing: Carefully weigh the calculated amount of powder in a suitable tube.
-
Dissolution: Add the appropriate volume of DMSO to the powder. Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or opaque tubes.[1][2]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Quantitative Data
Mass Calculation Table
The following table provides pre-calculated mass values for preparing common stock solution concentrations.
| Desired Concentration (mM) | Mass for 1 mL DMSO (mg) | Mass for 5 mL DMSO (mg) | Mass for 10 mL DMSO (mg) |
| 1 | 0.61 | 3.03 | 6.06 |
| 5 | 3.03 | 15.14 | 30.28 |
| 10 | 6.06 | 30.28 | 60.56 |
| 25 | 15.14 | 75.70 | 151.40 |
| 50 | 30.28 | 151.40 | 302.79 |
Calculations are based on a molecular weight of 605.58 g/mol .
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Temperature | Maximum Storage Period | Key Considerations | References |
| -20°C | Up to 1 year | Suitable for short to medium-term storage. | [1][2] |
| -80°C | Up to 2 years | Recommended for long-term archival storage. | [1] |
Note: Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1][2][8] When preparing working solutions for in-vivo experiments, it is often recommended to prepare them freshly on the day of use.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (±)-NBI-74330 Formulation for Subcutaneous Injection
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(±)-NBI-74330 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its ligands (CXCL9, CXCL10, and CXCL11) play a crucial role in mediating the migration of immune cells, such as T cells and macrophages, to sites of inflammation.[3] As such, this compound is a valuable tool for investigating the role of the CXCR3 signaling pathway in various pathological conditions, including autoimmune diseases, neuropathic pain, and atherosclerosis.[3][4][5] Due to its poor water solubility, developing a stable and effective formulation for parenteral administration, particularly subcutaneous injection, is critical for in vivo studies.[6][7] These application notes provide detailed information on the properties of this compound and a protocol for its formulation for subcutaneous injection based on published preclinical studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 605.58 g/mol | [1] |
| Formula | C₃₂H₂₇F₄N₅O₃ | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 50 mM in DMSO. Insoluble in water. | [1][8] |
| Storage | Store at -20°C. | [1] |
| CAS Number | 473722-68-8 | [1] |
Biological Activity
This compound is a potent CXCR3 antagonist with demonstrated activity in various in vitro assays. A summary of its biological activity is provided in Table 2.
| Assay | Parameter | Value | Reference |
| Radioligand Binding | pKi for ¹²⁵I-CXCL10 binding | 8.13 | [1] |
| Ki for ¹²⁵I-CXCL10 binding | 1.5 nM | [9] | |
| Ki for ¹²⁵I-CXCL11 binding | 3.2 nM | [9] | |
| Calcium Mobilization | IC₅₀ vs. CXCL10 and CXCL11 | 7 nM | [9] |
| Chemotaxis | IC₅₀ vs. CXCL11-induced chemotaxis | 3.9 nM | [9] |
| [³⁵S]GTPγS Binding | IC₅₀ vs. CXCL11-induced binding | 5.5 nM | [9] |
Pharmacokinetics
Pharmacokinetic studies in mice have been conducted using a subcutaneous formulation of this compound. The key pharmacokinetic parameters are summarized in Table 3.
| Parameter | Subcutaneous (100 mg/kg) | Oral (100 mg/kg) | Reference |
| Cₘₐₓ (ng/mL) | 1047 - 4737 | 7051 - 13010 | [10] |
| AUC (ng·h/mL) | 5702 - 21600 | 21603 - 41349 | [10] |
| Detection Time | Up to 24 hours post-dose | Up to 7 hours post-dose | [10][11] |
Note: The ranges for Cₘₐₓ and AUC reflect the variability observed in the study.
Signaling Pathway
This compound exerts its effect by blocking the CXCR3 signaling pathway. The simplified signaling cascade is depicted below.
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Formulation of this compound for Subcutaneous Injection
This protocol is based on a formulation used in preclinical animal studies.[12][13] Optimization may be required for specific applications.
Materials:
-
This compound powder
-
Sodium Docusate (Docusate sodium salt)
-
Methylcellulose (400 cP)
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution (0.5% Methylcellulose with 1% Sodium Docusate):
-
In a sterile container, add 10 mg of Sodium Docusate to 1 mL of sterile water for injection. Mix until fully dissolved.
-
Slowly add 5 mg of Methylcellulose to the solution while vortexing to prevent clumping.
-
Continue to mix until a homogenous suspension is formed. This may require gentle heating or sonication to fully hydrate (B1144303) the methylcellulose.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder for the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 20 mg/mL).
-
In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add the appropriate volume of the vehicle solution to the powder.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
-
Administration:
-
Before each injection, vortex the suspension to ensure homogeneity.
-
Using a sterile syringe with an appropriate gauge needle (e.g., 27G), draw up the desired volume of the suspension.
-
Administer the suspension subcutaneously to the animal.
-
Storage of the Formulation:
It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Before use, allow the suspension to return to room temperature and vortex thoroughly.
In Vivo Pharmacokinetic Study Workflow
The following workflow outlines the key steps for conducting a pharmacokinetic study of the subcutaneous this compound formulation in mice.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
General Considerations for Formulation of Poorly Water-Soluble Drugs for Subcutaneous Injection
The formulation provided above is a simple suspension. For more advanced or clinical applications, other strategies may be necessary to improve the solubility and bioavailability of this compound.[6][14] These can include:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can increase solubility.
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene (B89431) glycol) can enhance solubility.[7] However, the potential for tissue irritation must be considered.
-
Surfactants: Surfactants can be used to create micellar solutions or emulsions to solubilize hydrophobic compounds.[7]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area and dissolution rate.[14]
-
Liposomes: Encapsulating the drug in liposomes can improve its solubility and modify its pharmacokinetic profile.[14]
The selection of an appropriate formulation strategy will depend on the specific requirements of the study, including the desired dose, injection volume, and release profile. All formulations for parenteral administration must be sterile and have a physiologically acceptable pH and tonicity.[14]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of CXCR3 by this compound reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (±)-NBI-74330 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (±)-NBI-74330, a potent and selective CXCR3 antagonist, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3).[1][2] It functions by inhibiting the binding of the natural ligands for CXCR3, namely CXCL9, CXCL10, and CXCL11.[3][4] This blockade prevents the downstream signaling cascades initiated by these chemokines, such as calcium mobilization, GTPγS binding, and cell migration.[1][5]
Q2: What is a recommended starting concentration range for my in vitro experiments?
A2: Based on published data, a starting concentration range of 1 nM to 10 µM is recommended. For functional assays such as calcium mobilization and chemotaxis, IC50 values are typically in the low nanomolar range (3.9 nM to 7 nM).[1] For binding assays, Ki values are also in the low nanomolar range (1.5 nM to 3.6 nM).[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: In which cell lines has this compound been tested?
A3: this compound has been evaluated in various cell lines, including:
-
Chinese Hamster Ovary (CHO) cells transfected to express CXCR3 (CXCR3-CHO).[1][3]
-
Rat Basophilic Leukemia (RBL) cells.
-
Human T-cell line (H9 cells) endogenously expressing CXCR3.[1]
-
Murine T-cell hybridoma (DO11.10) cells.[3]
-
Basophilic leukaemia cells.[3]
Q4: How should I prepare my stock solution of this compound?
A4: this compound is soluble in DMSO up to 50 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then perform serial dilutions in your assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: What are the known ligands that this compound antagonizes?
A5: this compound is a CXCR3 antagonist and effectively blocks the binding and function of its ligands: CXCL9, CXCL10, and CXCL11.[3][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low antagonist activity observed | Incorrect concentration: The concentration of this compound may be too low to effectively block the receptor in your specific assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the IC50. |
| Cell health: The cells may not be healthy or may have low CXCR3 expression. | Check cell viability and passage number. Confirm CXCR3 expression using techniques like flow cytometry or western blotting. | |
| Ligand concentration: The concentration of the CXCR3 agonist (CXCL9, CXCL10, or CXCL11) may be too high, outcompeting the antagonist. | Use the agonist at its EC80 concentration, as determined by a prior dose-response experiment.[1] | |
| High background signal or off-target effects | High antagonist concentration: Very high concentrations of this compound might lead to non-specific effects or cytotoxicity. | Lower the concentration range in your experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells. |
| DMSO toxicity: The final concentration of DMSO in the assay may be too high. | Ensure the final DMSO concentration is kept below 0.5%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration. | |
| Variability between experiments | Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can affect receptor expression and signaling. | Standardize your cell culture and seeding protocols. Use cells within a defined passage number range. |
| Reagent preparation: Inconsistent preparation of stock solutions and dilutions. | Prepare fresh dilutions for each experiment from a validated stock solution. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Ligand | Parameter | Value | Reference |
| Radioligand Binding | CXCR3-CHO | [¹²⁵I]CXCL10 | Ki | 1.5 nM | [1] |
| Radioligand Binding | CXCR3-CHO | [¹²⁵I]CXCL11 | Ki | 3.2 nM | [1] |
| Radioligand Binding | CXCR3-CHO | [¹²⁵I]CXCL11 | Ki | 3.6 nM | [1] |
| Calcium Mobilization | RBL-CXCR3 | CXCL11 (at EC80) | IC50 | 7 nM | [1] |
| Calcium Mobilization | RBL-CXCR3 | CXCL10 (at EC80) | IC50 | 7 nM | [1] |
| GTPγS Binding | H9 cells | CXCL11 | IC50 | 5.5 nM | [1] |
| Chemotaxis | H9 cells | CXCL11 | IC50 | 3.9 nM | [1] |
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on CXCR3 ligand-induced intracellular calcium release.
Materials:
-
CXCR3-expressing cells (e.g., RBL-CXCR3 or H9 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
CXCR3 ligand (e.g., CXCL10 or CXCL11)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader
Procedure:
-
Cell Preparation: Seed CXCR3-expressing cells in a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO).
-
Ligand Stimulation: Add the CXCR3 ligand (at its EC80 concentration) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescent plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Chemotaxis Assay
Objective: To assess the ability of this compound to block CXCR3-mediated cell migration.
Materials:
-
CXCR3-expressing cells (e.g., H9 cells)
-
This compound
-
CXCR3 ligand (e.g., CXCL11)
-
Chemotaxis chamber (e.g., Transwell inserts)
-
Cell culture medium
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Cell Preparation: Resuspend CXCR3-expressing cells in serum-free medium.
-
Compound Incubation: Incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the CXCR3 ligand to the lower chamber of the chemotaxis plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
Quantification: Remove non-migrated cells from the top of the insert. Stain the migrated cells on the bottom of the membrane and quantify them by microscopy or a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vitro Concentration Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of CXCR3 by this compound reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (±)-NBI-74330 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (±)-NBI-74330. The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.
Solubility Data
Proper dissolution of this compound is critical for obtaining reliable and reproducible experimental results. Below is a summary of its solubility in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mM[1][2] | High solubility. Recommended for preparing primary stock solutions. |
| 100 mg/mL (approx. 165 mM)[3] | ||
| Ethanol | 100 mg/mL (approx. 165 mM)[3] | |
| Water | Insoluble[3] | This compound is a hydrophobic compound and will not dissolve in aqueous solutions alone. |
| Corn Oil | A working solution can be prepared by diluting a DMSO stock. | For in vivo administration. A 25 mg/mL DMSO stock can be diluted to 2.5 mg/mL in corn oil.[4] |
| 1% Sodium Docusate in 0.5% Methylcellulose | Formulation used for in vivo studies. | A 100 mg/kg daily subcutaneous injection resulted in serum concentrations of approximately 1 µM.[5] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when working with this compound.
Q1: My this compound is not dissolving in my aqueous buffer for my cell culture experiment. What should I do?
A1: this compound is insoluble in water. Direct dissolution in aqueous buffers will result in precipitation. The correct procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or cell culture medium.
Q2: I'm observing precipitation when I add my DMSO stock of this compound to my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically ≤ 0.1%, to minimize solvent-induced toxicity and improve solubility.
-
Method of Addition: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your medium.
-
Sonication: If precipitation occurs, brief sonication in a water bath sonicator can help to redissolve the compound.
-
Use of a Carrier: For in vitro assays, consider the use of a carrier protein like bovine serum albumin (BSA) in your buffer, which can help to keep hydrophobic compounds in solution.
Q3: What is the recommended procedure for preparing a working solution for in vitro assays?
A3: The following is a general protocol for preparing a working solution of this compound for cell-based experiments.
Experimental Protocols
Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Warm your sterile aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
While vortexing or vigorously stirring the buffer/medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Ensure the final DMSO concentration in the working solution is as low as possible (ideally ≤ 0.1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting tips in Q2.
-
Use the freshly prepared working solution for your experiment immediately.
-
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo administration, this compound needs to be formulated to ensure its bioavailability and minimize local irritation. A published formulation for subcutaneous injection involves the use of a surfactant and a suspending agent.
Preparation of this compound for In Vivo Subcutaneous Administration
Objective: To prepare a stable formulation of this compound for subcutaneous injection in animal models.
Materials:
-
This compound powder
-
Sodium Docusate
-
Methylcellulose (400 cP)
-
Sterile water for injection
Procedure:
-
Prepare the Vehicle:
-
Prepare a 1% (w/v) Sodium Docusate solution in sterile water.
-
Prepare a 0.5% (w/v) Methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Combine the Sodium Docusate and Methylcellulose solutions to create the final vehicle.
-
-
Formulate this compound:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
A study has reported using this formulation for a daily subcutaneous dosage of 100 mg/kg.[5]
-
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the CXCR3 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
References
preventing (±)-NBI-74330 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (±)-NBI-74330 in aqueous solutions during their experiments.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the DMSO stock solution of this compound to an aqueous buffer or cell culture medium.
| Question | Answer |
| Why is my this compound precipitating when I dilute it in my aqueous experimental solution? | This compound is a hydrophobic molecule with poor water solubility.[1][2] When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly diluted into an aqueous medium, the compound can "crash out" of the solution, forming a precipitate. This is a common challenge with lipophilic compounds. |
| How can I prevent this initial precipitation? | A common and effective method is to perform serial dilutions. Instead of directly adding the highly concentrated DMSO stock to your aqueous solution, first, make intermediate dilutions of your stock in pure DMSO. Then, add the final, less concentrated DMSO solution to your buffer or medium. This gradual reduction in concentration can help keep the compound in solution. Additionally, ensuring the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.1%) is critical. |
| Are there any other techniques to improve solubility during dilution? | Yes, you can try pre-warming your aqueous solution (e.g., to 37°C) before adding the this compound stock solution. Gentle mixing or brief sonication after dilution can also help to dissolve the compound. However, avoid vigorous vortexing, which can sometimes promote precipitation. |
Issue: The this compound solution appears clear initially but becomes cloudy or forms a precipitate over time.
| Question | Answer |
| Why is my this compound solution precipitating after being stored for a short period? | This phenomenon, known as delayed precipitation, can occur even if the initial dilution is successful. It can be caused by several factors, including temperature fluctuations, interactions with components of the aqueous medium, or the inherent thermodynamic instability of a supersaturated solution. The solubility of this compound in aqueous media is very low, and even at concentrations that appear soluble initially, the compound may slowly aggregate and precipitate over time. |
| How can I maintain the stability of my working solution? | It is highly recommended to prepare fresh working solutions of this compound for each experiment. If a solution must be stored for a short period, keep it at a constant temperature and protect it from light. For longer-term storage, it is best to store aliquots of the high-concentration DMSO stock solution at -20°C or -80°C and prepare fresh aqueous dilutions as needed. |
| Could the components of my buffer be causing the precipitation? | It is possible. High concentrations of salts or certain proteins in your buffer or cell culture medium can sometimes reduce the solubility of hydrophobic compounds. If you suspect this is an issue, you could try preparing the this compound solution in a simpler buffer (e.g., PBS) first and then adding it to your more complex medium. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended solvent for making a stock solution of this compound? | The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2] It is soluble up to 100 mg/mL (165.13 mM) in DMSO.[2] |
| What are the best practices for storing prepared solutions of this compound? | Stock solutions of this compound in DMSO should be stored at -20°C for short-term use or -80°C for long-term storage.[3] It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. |
| Can I use co-solvents other than DMSO? | While DMSO is the most commonly reported solvent, other organic co-solvents like ethanol (B145695) may also be used.[2] However, the solubility in these solvents may differ, and the final concentration of the co-solvent in the aqueous solution should be kept to a minimum to avoid cellular toxicity. |
| Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies? | Yes, for in vivo studies, this compound has been formulated as a suspension. One reported formulation consists of 1% Sodium Docusate in 0.5% Methylcellulose.[4] Another injectable formulation involves a mixture of DMSO, PEG300, and Tween-80. These formulations help to disperse the compound and improve its bioavailability. |
| Can cyclodextrins be used to enhance the solubility of this compound? | Cyclodextrins are known to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[5][6] While there are no specific published protocols for using cyclodextrins with this compound, it is a viable strategy to explore for improving its solubility in aqueous solutions. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | up to 100 mg/mL (165.13 mM) | Stock solution | [2] |
| DMSO | 50 mM | Stock solution | |
| Water | Insoluble | - | [2] |
| Ethanol | 100 mg/mL | - | [2] |
Table 2: Example Formulations for this compound
| Formulation Components | Application | Purpose | Reference |
| 1% Sodium Docusate, 0.5% Methylcellulose in water | In vivo (subcutaneous injection) | To create a stable suspension for animal dosing. | [4] |
| DMSO, PEG300, Tween-80, Saline | In vivo (injection) | To create a clear solution for injection. | |
| DMSO, Corn oil | In vivo | To create a solution for administration. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 605.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 6.06 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Add the final diluted DMSO solution to the pre-warmed cell culture medium at a ratio of 1:10 (e.g., 100 µL of 100 µM intermediate stock into 900 µL of medium to get a 10 µM final concentration with 1% DMSO). Note: The final DMSO concentration should be optimized for your specific cell line and assay. A lower final DMSO concentration is always preferable.
-
Gently mix the final working solution by inverting the tube or pipetting. Do not vortex.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review [mdpi.com]
- 6. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-NBI-74330 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of (±)-NBI-74330 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the CXC chemokine receptor 3 (CXCR3). It functions by inhibiting the binding of its natural ligands, such as CXCL10 and CXCL11, to the CXCR3 receptor. This inhibition blocks downstream signaling pathways, including calcium mobilization and chemotaxis of immune cells.
Q2: What is the known stability of this compound stock solutions?
Stock solutions of this compound have been shown to be stable for extended periods when stored properly. Recommended storage conditions are at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: Is there any information on the metabolites of this compound?
In vivo studies in mice have shown that this compound is metabolized to form an N-oxide metabolite. Importantly, this metabolite is also an antagonist of the CXCR3 receptor, indicating that it retains biological activity.
Troubleshooting Guide
Issue: Rapid degradation of this compound in my cell culture experiment.
-
Possible Cause 1: Inherent instability in aqueous solution.
-
Possible Cause 2: Reaction with media components.
-
Suggested Solution: Cell culture media contain various components like amino acids, vitamins, and salts that can potentially react with and degrade the compound. You can test the stability of this compound in different types of cell culture media (e.g., DMEM vs. RPMI-1640) to see if the degradation rate varies.
-
-
Possible Cause 3: Effect of serum.
-
Suggested Solution: Serum proteins can sometimes have a stabilizing effect on small molecules. Compare the stability of this compound in your cell culture medium with and without the addition of fetal bovine serum (FBS) to see if serum influences its stability.
-
-
Possible Cause 4: pH of the media.
-
Suggested Solution: The pH of the cell culture medium can influence the stability of a compound. Ensure that the pH of your medium is stable throughout the duration of your experiment.
-
Issue: High variability in stability measurements between replicates.
-
Possible Cause 1: Inconsistent sample handling.
-
Suggested Solution: Ensure that the timing of sample collection and processing is precise and consistent across all replicates. Any variation in incubation times can lead to significant differences in the measured concentration of the compound.
-
-
Possible Cause 2: Incomplete solubilization.
-
Suggested Solution: Confirm that this compound is completely dissolved in your stock solution and that the working solution is uniformly mixed in the cell culture medium. Incomplete dissolution can lead to inconsistent concentrations in your experimental wells.
-
-
Possible Cause 3: Non-specific binding.
-
Suggested Solution: Small molecules can sometimes bind to the plastic of cell culture plates. To mitigate this, consider using low-protein-binding plates. Including a control group without cells can help assess the extent of non-specific binding to the plate.
-
Stability Data
While specific experimental data on the stability of this compound in cell culture media is not publicly available, the following table provides an example of how such data could be presented. Researchers are encouraged to perform their own stability studies.
| Time (hours) | Concentration in DMEM without Serum (% of initial) | Concentration in DMEM with 10% FBS (% of initial) |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 8 | 80% | 92% |
| 24 | 60% | 85% |
| 48 | 40% | 75% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare two sets of your chosen cell culture medium: one without FBS and one with 10% FBS.
-
Prepare a working solution by diluting the stock solution in each of the media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
To triplicate wells of a 24-well plate, add 1 mL of the 10 µM working solution for each condition (with and without FBS).
-
Incubate the plate at 37
-
managing off-target effects of (±)-NBI-74330
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (±)-NBI-74330, a potent CXCR3 antagonist. The focus of this guide is to help identify and manage potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] It competitively inhibits the binding of the native CXCR3 ligands, CXCL10 and CXCL11, to the receptor.[2] This blockade prevents downstream signaling cascades, including G-protein activation, calcium mobilization, and cell migration.[2]
Q2: My experimental results are inconsistent with CXCR3 antagonism. Could off-target effects be the cause?
While this compound is reported to be selective for CXCR3, unexpected results could potentially stem from off-target interactions, especially at higher concentrations.[1] Off-target effects are a common consideration for small molecule inhibitors.[3][4] To investigate this, a systematic approach is recommended, starting with concentration-response curves in your primary assay and followed by counter-screening against related receptors.
Q3: What are some potential off-target receptors for a CXCR3 antagonist like this compound?
Given the structural similarities among chemokine receptors, other members of the CXCR and CCR families are plausible candidates for off-target binding. Additionally, broader screening against a panel of common "off-target liabilities" (e.g., adrenergic, serotonergic, dopaminergic receptors) is a prudent step in comprehensive compound characterization.
Q4: How can I experimentally assess the selectivity of this compound in my system?
A selectivity panel using radioligand binding assays is the gold standard for determining the binding affinity of a compound against a wide range of receptors.[5][6] Functional assays, such as calcium flux or β-arrestin recruitment assays, can then be used to determine if binding to an off-target receptor translates into a functional consequence (agonist, antagonist, or inverse agonist activity).[7][8][9][10][11]
Troubleshooting Guide
Issue 1: Unexpected Increase in Intracellular Calcium in a CXCR3-Negative Cell Line
You are using a CXCR3-negative cell line as a negative control, but you observe an increase in intracellular calcium upon application of this compound.
Possible Cause: this compound may be acting as an agonist at a Gq-coupled GPCR endogenously expressed in your cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected calcium signaling.
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation: Plate your CXCR3-negative cells in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity indicates a change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of this compound to generate a concentration-response curve and determine the EC50.
-
Issue 2: Reduced On-Target Potency of this compound in the Presence of Serum
You observe a significant rightward shift in the IC50 of this compound in your cell-based assays when using media containing fetal bovine serum (FBS) compared to serum-free media.
Possible Cause: High plasma protein binding of this compound, which reduces the free concentration of the compound available to interact with the target receptor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for serum-shift effects.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
-
Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.
-
Sample Preparation:
-
Add plasma (or a solution of bovine serum albumin at a relevant concentration) to one chamber of the insert.
-
Add a solution of this compound in a protein-free buffer to the other chamber.
-
-
Incubation: Seal the plate and incubate with shaking at 37°C for the recommended time to reach equilibrium (typically 4-6 hours).
-
Sample Analysis:
-
After incubation, collect samples from both the buffer and plasma chambers.
-
Determine the concentration of this compound in each sample using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Issue 3: Conflicting Results Between Binding and Functional Assays
You find that this compound has high affinity for an off-target receptor in a radioligand binding assay, but it shows no activity in a subsequent calcium flux assay for that same receptor.
Possible Cause: The off-target receptor may signal through a G-protein independent pathway, such as β-arrestin recruitment, or it may couple to a G-protein that does not primarily signal through calcium (e.g., Gi or Gs).
Troubleshooting Workflow:
References
- 1. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 8. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
Technical Support Center: (±)-NBI-74330 Schild Analysis and CXCR3 Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (±)-NBI-74330 in studies related to the CXCR3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] It is a racemic mixture.[2] CXCR3 is a G protein-coupled receptor (GPCR) involved in inflammatory responses, and its ligands include the chemokines CXCL9, CXCL10, and CXCL11.[3]
Q2: What are the reported binding affinities and functional potencies of this compound?
This compound demonstrates potent inhibition of radiolabeled chemokine binding to CXCR3 and blocks downstream functional responses. The reported values can vary depending on the experimental system (e.g., cell line, agonist, species). A summary of key quantitative data is presented below.
Data Presentation: Quantitative Pharmacology of this compound
| Parameter | Agonist/Radioligand | Cell System | Value | Reference |
| Binding Affinity | ||||
| Kᵢ | [¹²⁵I]CXCL10 | CXCR3-expressing cells | 1.5 nM | [1] |
| Kᵢ | [¹²⁵I]CXCL11 | CXCR3-expressing cells | 3.2 nM | [1] |
| Kᵢ | [¹²⁵I]CXCL11 | CXCR3-CHO cell membranes | 3.6 nM | [1] |
| pKᵢ | [¹²⁵I]CXCL10 | CXCR3-expressing cells | 8.13 | [2] |
| Functional Activity | ||||
| IC₅₀ (Calcium Mobilization) | CXCL11 & CXCL10 | CXCR3-expressing cells | 7 nM | [1] |
| IC₅₀ ([³⁵S]GTPγS Binding) | CXCL11 | H9 cells (endogenous CXCR3) | 5.5 nM | [1] |
| IC₅₀ (Chemotaxis) | CXCL11 | H9 cells (endogenous CXCR3) | 3.9 nM | [1] |
| Schild Analysis | ||||
| Apparent pA₂ (Receptor Internalization) | CXCL11 | Murine DO11.10 cells | 7.84 ± 0.14 | [4][5] |
| pK₋B (Receptor Internalization, in plasma) | CXCL11 | Murine DO11.10 cells | 6.36 ± 0.01 | [4][5] |
| Apparent pA₂ ([³⁵S]GTPγS Binding) | CXCL11 | Murine CXCR3 | 8.35 ± 0.04 | [4] |
Troubleshooting and Advanced FAQs
Q3: My Schild plot for this compound has a slope that is not equal to 1. What does this indicate?
A Schild plot slope deviating from unity suggests that the antagonism may not be simple, competitive, and reversible.[6]
-
Slope significantly less than 1: This may indicate negative cooperativity in binding, the presence of a saturable agonist uptake mechanism, or that the agonist is acting at more than one receptor type.[4]
-
Slope significantly greater than 1: This could be due to positive cooperativity, depletion of the antagonist by non-specific binding, or the system not having reached equilibrium.[4]
For this compound, a Schild slope of 1.25 ± 0.14 has been reported in a murine CXCR3 receptor internalization assay, suggesting a deviation from simple competitive antagonism under those conditions.[4]
Q4: I am observing a depression of the maximal agonist response in the presence of this compound, which is not consistent with competitive antagonism. Why is this happening?
This phenomenon is characteristic of non-competitive or insurmountable antagonism.[7] For this compound, this has been observed in functional assays using human CXCR3, such as calcium mobilization and GTPγS binding.[4][7] In these cases, increasing concentrations of the antagonist cause a reduction in the maximal response to the agonist (Emax) without a parallel rightward shift of the dose-response curve.[4][7] This suggests that this compound may bind to CXCR3 in a manner that is not directly competitive with the agonist or that it dissociates very slowly from the receptor.[3]
Q5: How do I analyze my data if I observe insurmountable antagonism?
When insurmountable antagonism is present, a standard Schild analysis is not appropriate. Instead, the potency of the antagonist can be determined using the Gaddum equation for a single antagonist concentration or by fitting the data to a non-competitive antagonism model.[8]
Q6: Are there species-specific differences in the antagonism of this compound?
Yes, the nature of antagonism by this compound appears to differ between human and murine CXCR3. While it exhibits insurmountable antagonism in human CXCR3 calcium flux and GTPγS assays[4][7], it produces concentration-dependent, parallel rightward shifts of the agonist dose-response curve (indicative of competitive antagonism) in murine CXCR3 receptor internalization and GTPγS assays at certain concentrations.[4]
Experimental Protocols and Workflows
Schild Analysis Experimental Workflow
The following diagram outlines the general workflow for performing a Schild analysis to characterize an antagonist like this compound.
Caption: Workflow for Schild analysis of this compound.
Detailed Methodologies
1. Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Kᵢ) of this compound.
-
Materials:
-
Membranes from cells expressing CXCR3 (e.g., CXCR3-CHO)
-
Radiolabeled ligand (e.g., [¹²⁵I]CXCL11)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
96-well plates, filter mats (e.g., GF/C pre-soaked in polyethyleneimine)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, the desired concentration of this compound, and the radiolabeled ligand (at a concentration near its K₋d).
-
Define non-specific binding using a high concentration of an unlabeled CXCR3 ligand.
-
Incubate the plate (e.g., 60 minutes at room temperature) to reach equilibrium.
-
Terminate the reaction by rapid filtration over the filter mat, followed by washing with ice-cold wash buffer.
-
Dry the filter mat and measure radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium release.
-
Materials:
-
CXCR3-expressing cells (e.g., RBL or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Agonist (e.g., CXCL11 or CXCL10)
-
This compound
-
Fluorescence plate reader (e.g., FLIPR)
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add the agonist (at a concentration around its EC₈₀) and immediately begin kinetic measurement of fluorescence intensity.
-
Analyze the data by calculating the change in fluorescence from baseline to peak and determine the IC₅₀ of this compound.
-
3. [³⁵S]GTPγS Binding Assay
This assay measures the inhibition of agonist-induced G protein activation.
-
Materials:
-
Membranes from CXCR3-expressing cells
-
[³⁵S]GTPγS
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
GDP
-
Agonist (e.g., CXCL11)
-
This compound
-
-
Procedure:
-
Pre-incubate cell membranes with this compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding the agonist and [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the membrane-bound radioactivity by scintillation counting.
-
Determine the IC₅₀ of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Signaling Pathway Diagrams
CXCR3 Signaling and Point of Inhibition
The diagram below illustrates the general signaling pathway of CXCR3 upon activation by its chemokine ligands and indicates the point of action for an antagonist like this compound.
Caption: CXCR3 signaling cascade and antagonist inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background in (±)-NBI-74330 binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues, particularly high background, encountered during (±)-NBI-74330 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist for the C-X-C chemokine receptor 3 (CXCR3).[1][2] It functions by inhibiting the binding of the natural ligands, CXCL10 and CXCL11, to the CXCR3 receptor.[1][3] This blockade prevents downstream signaling events such as calcium mobilization and GTPγS binding, ultimately inhibiting chemotaxis of immune cells like T-cells.[1][2][4]
Q2: What types of binding assays are commonly used for this compound?
Common assays include:
-
Radioligand Competition Binding Assays: These assays measure the ability of this compound to compete with a radiolabeled CXCR3 ligand, such as [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11, for binding to the receptor.[1][3]
-
Functional Assays: These measure the downstream consequences of receptor binding and antagonism. Examples include:
-
Calcium Mobilization Assays: Measure the inhibition of CXCL10- or CXCL11-induced intracellular calcium release.[1][2]
-
[³⁵S]GTPγS Binding Assays: Assess the inhibition of G-protein coupling to the CXCR3 receptor upon ligand stimulation.[1]
-
Chemotaxis Assays: Evaluate the blockade of immune cell migration towards a chemokine gradient.[2]
-
Receptor Internalization Assays: Monitor the antagonist's effect on agonist-induced receptor internalization, often measured by flow cytometry.[5]
-
Q3: What are the typical binding affinities (Ki) and inhibitory concentrations (IC₅₀) for this compound?
The reported values can vary depending on the specific assay conditions and cell types used. However, representative data is summarized below.
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Assay Type | Ligand/Agonist | Cell Type/Preparation | Parameter | Value (nM) |
| Radioligand Binding | [¹²⁵I]CXCL10 | CXCR3-expressing cells | Ki | 1.5 |
| Radioligand Binding | [¹²⁵I]CXCL11 | CXCR3-expressing cells | Ki | 3.2 |
| Radioligand Binding | [¹²⁵I]CXCL11 | CXCR3-CHO cell membranes | Ki | 3.6 |
| Calcium Mobilization | CXCL11 | CXCR3-expressing RBL cells | IC₅₀ | 7 |
| Calcium Mobilization | CXCL10 | CXCR3-expressing RBL cells | IC₅₀ | 7 |
| [³⁵S]GTPγS Binding | CXCL11 | H9 cell membranes | IC₅₀ | 5.5 |
| Chemotaxis | CXCL11 | H9 cells | IC₅₀ | 3.9 |
| Chemotaxis | CXCL11 | PHA/IL-2 differentiated T-cells | IC₅₀ | 6.6 |
Data compiled from multiple sources.[1][2]
Troubleshooting Guide: High Background in this compound Binding Assays
High background noise can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. This guide addresses common causes and solutions.
Q4: My total binding is very high, and the non-specific binding is also a large fraction of the total. What are the likely causes and how can I fix this?
High non-specific binding (NSB) is a frequent cause of high background. It occurs when the radioligand or the compound binds to components other than the target receptor.
Potential Causes & Solutions:
-
Inadequate Blocking: The blocking agent may not be effectively preventing non-specific interactions.
-
Solution: Optimize the concentration and type of blocking agent. Common choices include Bovine Serum Albumin (BSA) or casein. Ensure the blocking step is sufficiently long.
-
-
High Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB.[6]
-
Solution: Titrate the radioligand to a concentration at or below its Kd value for the receptor. This maximizes the proportion of specific binding.
-
-
Hydrophobic Interactions: this compound, as a small molecule, may exhibit hydrophobic interactions with plasticware or other assay components.
-
Solution: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. Using low-protein-binding microplates can also help.
-
-
Cell Density: Too many cells can increase the amount of non-specific binding surface area.[7][8]
-
Solution: Optimize the cell or membrane concentration to achieve a robust specific signal without excessively high background.
-
Q5: I'm observing high background signal even in wells without cells/membranes. What could be the issue?
This points to a problem with the assay components themselves, rather than a biological interaction.
Potential Causes & Solutions:
-
Radioligand Sticking to Plates/Filters: The radiolabeled ligand may be adhering to the microplate wells or the filter mats used for separation.
-
Solution: Pre-soak filter mats in a buffer containing a blocking agent or the appropriate concentration of unlabeled ligand. As mentioned, using low-binding plates is advisable.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh buffers and ensure all reagents are of high quality and stored correctly.[9]
-
-
Improper Washing: Insufficient washing at the end of the assay fails to remove unbound radioligand.
-
Solution: Increase the number and/or volume of wash steps. Ensure the wash buffer is cold to reduce dissociation of specifically bound ligand while washing away non-specifically bound ligand.
-
Q6: The background is inconsistent across the plate. How can I improve reproducibility?
Inconsistent background suggests issues with assay setup and execution.
Potential Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, cells, or membranes is a common source of variability.[8]
-
Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix cell/membrane preparations thoroughly before dispensing to ensure a uniform suspension.
-
-
Temperature Gradients: Temperature fluctuations across the incubation plate can affect binding kinetics.
-
Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates near vents or on cold surfaces.
-
-
Edge Effects: Wells at the edge of the plate can behave differently due to evaporation or temperature variations.
-
Solution: Avoid using the outer wells for critical samples. If this is not possible, surround the plate with a water-filled moat or use sealing films to minimize evaporation.
-
Experimental Protocols
Protocol: [¹²⁵I]CXCL11 Competition Binding Assay with CXCR3-CHO Cell Membranes
This protocol is a representative example for determining the binding affinity of this compound.
-
Membrane Preparation:
-
Culture CHO cells stably expressing human CXCR3.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Setup:
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or vehicle.
-
[¹²⁵I]CXCL11 at a final concentration close to its Kd (e.g., 50-100 pM).
-
CXCR3-CHO cell membranes (e.g., 5-10 µg of protein per well).
-
-
For Non-Specific Binding (NSB): Use a high concentration of unlabeled CXCL11 (e.g., 1 µM) instead of this compound.
-
For Total Binding: Use vehicle instead of any competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., one-site fit) to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: CXCR3 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for high background in binding assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. biocompare.com [biocompare.com]
- 9. swordbio.com [swordbio.com]
Technical Support Center: (±)-NBI-74330 Chemotaxis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in chemotaxis assays using the CXCR3 antagonist, (±)-NBI-74330.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a chemotaxis assay?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] In a chemotaxis assay, it is used to inhibit the migration of cells, typically immune cells like activated T-cells that express CXCR3, towards a chemoattractant such as CXCL11.[1][3] By blocking the CXCR3 receptor, this compound prevents the downstream signaling events that lead to directed cell movement.
Q2: What are the common sources of variability in chemotaxis assays?
A2: Variability in chemotaxis assays can arise from several factors, including:
-
Cell health and passage number: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent migration.[3]
-
Cell seeding density: Both too few and too many cells can result in unreliable data.[4]
-
Chemoattractant concentration: The concentration of the chemoattractant needs to be optimized to create a stable and effective gradient.[4]
-
Serum starvation: Inconsistent or inadequate serum starvation can lead to high background migration.[3][5]
-
Assay incubation time: The duration of the assay needs to be optimized for the specific cell type and chemoattractant.[6]
-
Pipetting and handling errors: Inconsistent technique can introduce significant variability.
Q3: Why is serum starvation of cells important before starting a chemotaxis assay?
A3: Serum contains various growth factors and chemokines that can act as chemoattractants, masking the effect of the specific chemoattractant being tested and leading to high background migration.[5] By culturing cells in serum-free or low-serum media for a period before the assay, you synchronize the cells and increase their sensitivity to the chemoattractant of interest, thereby reducing variability.[3][4]
Q4: How do I choose the correct pore size for my Boyden chamber insert?
A4: The pore size of the membrane in a Boyden chamber is critical and depends on the size and deformability of the cells being used. For T-lymphocytes, a pore size of 3 to 5 µm is generally recommended.[7] If the pores are too small, cells will not be able to migrate through, and if they are too large, cells may fall through passively, leading to inaccurate results.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound chemotaxis assays.
Problem 1: High Background Migration (High migration in negative control wells)
| Possible Cause | Troubleshooting Step |
| Incomplete serum starvation | Ensure cells are adequately starved of serum for 12-24 hours prior to the assay to minimize baseline migration towards serum components.[3] |
| Presence of chemoattractants in assay medium | Use serum-free medium in the upper chamber and for diluting this compound.[5] |
| Cell seeding density is too high | Optimize the cell seeding density. A lower density may reduce random migration. |
| Pore size of the insert is too large | Use an insert with a smaller pore size to prevent passive cell movement. For T-cells, 3-5 µm is a good starting point.[7] |
| Cell health is poor | Use healthy, low-passage cells for your experiments to ensure they are not overly motile.[3] |
Problem 2: Low or No Cell Migration (Low signal in positive control wells)
| Possible Cause | Troubleshooting Step |
| Suboptimal chemoattractant concentration | Perform a dose-response curve to determine the optimal concentration of the chemoattractant (e.g., CXCL11).[4] |
| Cell seeding density is too low | Increase the number of cells seeded in the upper chamber. Optimize the cell density for a robust signal.[4] |
| This compound concentration is too high | If testing the inhibitory effect, ensure the antagonist concentration is not completely ablating the response. Perform a dose-response inhibition curve. |
| Pore size of the insert is too small | Use an insert with a larger pore size that still prevents passive migration but allows active movement.[3] |
| Assay incubation time is too short | Increase the incubation time to allow sufficient time for cells to migrate. Optimization is key.[6] |
| Cells are not responsive | Confirm that your cells express functional CXCR3 receptors. Use a positive control cell line known to respond to the chosen chemoattractant. |
Problem 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. |
| Uneven chemoattractant gradient | Be careful not to introduce bubbles when adding the chemoattractant solution to the lower chamber. |
| Edge effects on the plate | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Inconsistent washing steps | Standardize the washing procedure to remove non-migrated cells from the top of the insert. |
| Errors in quantification | If counting cells manually, ensure the same person counts all samples and uses a consistent method. Automated counting is preferred. |
Data Presentation: Quantitative Parameters for Assay Optimization
The following tables provide starting points for optimizing your this compound chemotaxis assays. These values may need to be adjusted for your specific cell type and experimental conditions.
Table 1: this compound and Chemoattractant Concentrations
| Compound | Parameter | Cell Type | Concentration Range | Reference |
| This compound | IC50 (Inhibition of Chemotaxis) | Human T-cells | 3.9 nM | [1] |
| CXCL11 | Chemoattractant | Human T-cells | 1 - 100 ng/mL | [8] |
| CXCL10 | Chemoattractant | CXCR3-expressing cells | 1 - 100 ng/mL | [9] |
Table 2: Cell Seeding Density and Insert Pore Size
| Cell Type | Seeding Density (cells/well in 24-well plate) | Insert Pore Size (µm) | Reference |
| Jurkat T-cells | 0.5 - 2 x 10^6 | 5.0 - 8.0 | [10] |
| Primary CD4+ T-cells | 1 x 10^6 | 5.0 | [10] |
| CXCR3-transfected L1.2 cells | 5 x 10^4 | 5.0 | [11] |
Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay with this compound
This protocol describes a standard Boyden chamber assay to measure the inhibitory effect of this compound on T-cell chemotaxis towards CXCL11.
Materials:
-
CXCR3-expressing T-cells (e.g., activated primary T-cells or a T-cell line like Jurkat)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human CXCL11
-
Boyden chamber inserts (24-well plate format, 5 µm pore size)
-
Cell staining solution (e.g., Calcein AM or DAPI)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture T-cells in complete medium (RPMI 1640 + 10% FBS).
-
24 hours prior to the assay, wash the cells with serum-free RPMI 1640 and resuspend them in serum-free medium for serum starvation.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting CXCL11 to the desired concentration (e.g., 10 ng/mL) in serum-free RPMI 1640.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For negative controls, add 600 µL of serum-free medium without CXCL11.
-
Carefully place the Boyden chamber inserts into the wells, avoiding air bubbles.
-
-
Cell Treatment and Seeding:
-
Harvest the serum-starved T-cells and resuspend them in serum-free RPMI 1640 at the desired density (e.g., 1 x 10^6 cells/mL).
-
Prepare different concentrations of this compound in serum-free medium.
-
Pre-incubate the cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane using a suitable fluorescent dye.
-
Quantify the migrated cells by reading the fluorescence in a plate reader or by counting the cells in several fields of view under a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the results to determine the IC50 value of this compound.
-
Visualizations
CXCR3 Signaling Pathway
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Chemotaxis Assay Experimental Workflow
Caption: A typical experimental workflow for a this compound chemotaxis assay.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common chemotaxis assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Determining whether observed eukaryotic cell migration indicates chemotactic responsiveness or random chemokinetic motion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. corning.com [corning.com]
- 5. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 6. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 7. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 8. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (±)-NBI-74330 and Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of (±)-NBI-74330 on cell proliferation.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected decrease in cell proliferation after treating our cells with this compound. How can we determine if this is a true anti-proliferative effect or a result of cytotoxicity?
A1: It is crucial to distinguish between a specific anti-proliferative effect and general cytotoxicity. An unexpected decrease in viable cell number could be due to the compound inducing cell death rather than simply halting cell division.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a lactate (B86563) dehydrogenase (LDH) assay or use a viability dye (e.g., Trypan Blue, Propidium Iodide) to measure cell membrane integrity.
-
Assess Apoptosis: Use an Annexin V/PI staining assay to differentiate between apoptotic and necrotic cell death.
-
Dose-Response and Time-Course Analysis: Perform your proliferation assay alongside a cytotoxicity assay at various concentrations of this compound and over different time points. This will help determine if the observed effect is dose- and time-dependent.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight. |
| 2. Compound Treatment | Treat cells with a range of this compound concentrations. Include a vehicle-only control and a positive control for cytotoxicity (e.g., lysis buffer). |
| 3. Incubation | Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). |
| 4. Sample Collection | Carefully collect the cell culture supernatant. |
| 5. LDH Reaction | Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions. |
| 6. Absorbance Reading | Incubate as recommended by the manufacturer and then measure the absorbance at the appropriate wavelength using a microplate reader. |
| 7. Data Analysis | Calculate the percentage of cytotoxicity relative to the positive control. |
Q2: Our results show an increase in cell proliferation upon treatment with this compound, which is unexpected for a CXCR3 antagonist. What could be the potential reasons for this?
A2: An unexpected increase in proliferation could be due to off-target effects of the compound or specific characteristics of your cell model. This compound is a known antagonist of the CXCR3 receptor, which is primarily involved in immune cell migration.[1][2][3] However, small molecules can have unintended targets.[4][5][6]
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through methods like mass spectrometry or HPLC.
-
Investigate Off-Target Effects: this compound could be interacting with other signaling pathways that promote cell growth. Consider performing a kinase profiling assay to identify potential off-target kinases.
-
Evaluate Cell Line Specificity: The observed effect might be specific to your cell line. Test the compound on a different cell line that is known to not express CXCR3 to see if the proliferative effect persists.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve this compound (the vehicle) does not have a proliferative effect on its own.
Hypothetical Off-Target Kinase Inhibition Data for this compound
| Kinase Target | IC50 (nM) | Potential Effect on Proliferation |
| CXCR3 (intended target) | 3.6 | Inhibition of migration [7] |
| Kinase A | 500 | Inhibition |
| Kinase B | >10000 | No significant effect |
| Kinase C (Hypothetical Off-Target) | 250 | Inhibition of a tumor suppressor pathway, leading to increased proliferation |
Q3: How can we confirm that the observed effects of this compound on our cells are specifically mediated by CXCR3?
A3: To confirm that the effects are CXCR3-dependent, you need to demonstrate that the compound's activity is linked to the presence and function of this receptor.
Troubleshooting and Experimental Plan:
-
Confirm CXCR3 Expression: Verify that your cell line expresses CXCR3 at the protein level using techniques like Western blotting or flow cytometry.
-
CXCR3 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CXCR3 expression in your cells. If the proliferative effect of this compound is diminished in these cells, it suggests a CXCR3-mediated mechanism.
-
Ligand Competition Assay: Pre-treat your cells with a known CXCR3 ligand (e.g., CXCL10, CXCL11) before adding this compound. If the ligand blocks the effect of the antagonist, it indicates that they are competing for the same binding site.[7]
-
Use a Structurally Unrelated CXCR3 Antagonist: Compare the effects of this compound with another CXCR3 antagonist that has a different chemical structure. If both compounds produce a similar effect, it strengthens the evidence for a CXCR3-mediated mechanism.
Experimental Workflow for Target Validation
Caption: Workflow for validating CXCR3 as the mediator of this compound's effects on cell proliferation.
General Troubleshooting Guide
Q4: We are seeing high variability in our cell proliferation assay results. What are the common sources of error?
A4: High variability can obscure the true effect of your compound. It's important to standardize your assay protocol to minimize sources of error.
Common Pitfalls and Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Pipetting errors or uneven cell suspension. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects | Evaporation from wells on the plate edges. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability | Inconsistent concentrations of reagents or expired materials. | Prepare fresh reagents and check expiration dates. Validate new batches of serum or media. |
| Incubation Conditions | Fluctuations in temperature or CO2 levels in the incubator. | Ensure your incubator is properly calibrated and maintained. |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting high variability in cell proliferation assays.
Signaling Pathway Considerations
Q5: If the effect of this compound on cell proliferation is an off-target effect, what signaling pathways might be involved?
A5: Many signaling pathways regulate cell proliferation, and small molecule inhibitors can inadvertently affect them.[8][9][10] Common pathways involved in cell cycle control and proliferation include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where this compound could have an off-target inhibitory effect on a negative regulator of the cell cycle, leading to increased proliferation.
Caption: Hypothetical off-target effect of this compound on a cell proliferation signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Signal transduction - Wikipedia [en.wikipedia.org]
- 9. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Signaling Pathways | Oncohema Key [oncohemakey.com]
dealing with (±)-NBI-74330 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential experimental artifacts and challenges when working with (±)-NBI-74330.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the chemokine receptor CXCR3.[1] It functions as a noncompetitive antagonist, meaning it binds to a site on the receptor different from the ligand-binding site, which results in a conformational change that prevents receptor activation.[2][3] This action inhibits the downstream signaling pathways normally triggered by the binding of its natural ligands, such as CXCL9, CXCL10, and CXCL11.[2][4]
Q2: What are the binding affinity and potency values for this compound?
The affinity and potency of this compound have been determined in various in vitro assays. Key values are summarized in the table below.
| Assay Type | Ligand/Stimulus | Cell Type | Parameter | Value |
| Radioligand Binding | 125I-CXCL10 | CXCR3-expressing cells | pKi | 8.13 |
| Radioligand Binding | 125I-CXCL10 | CXCR3-expressing cells | Ki | 1.5 nM[1] |
| Radioligand Binding | 125I-CXCL11 | CXCR3-CHO cells | Ki | 3.6 nM[1][5] |
| Calcium Mobilization | CXCL10 or CXCL11 | RBL cells expressing human CXCR3 | IC50 | 7 nM[1][5] |
| [35S]GTPγS Binding | CXCL11 | H9 cells (endogenous CXCR3) | IC50 | 5.5 nM[1] |
| Chemotaxis | CXCL11 | H9 cells (endogenous CXCR3) | IC50 | 3.9 nM[1] |
| Chemotaxis | CXCL11 | PHA and IL-2 differentiated T cells | IC50 | 6.6 nM[5] |
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO up to 50 mM. For in vivo studies, specific formulations are required. One example involves dissolving the compound in a vehicle of 1% sodium deoxycholate in 0.5% methylcellulose. Another formulation uses a mix of DMSO, PEG300, Tween80, and water.[6] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[1]
Q4: Is this compound specific for CXCR3?
This compound is reported to be a selective CXCR3 antagonist. Studies have shown it exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always advisable to include appropriate controls in your experiments to verify the specificity of the observed effects.
Q5: Is there anything I should be aware of when using this compound in vivo?
Yes. When administered to mice, this compound is metabolized into an N-oxide metabolite which is also an antagonist of CXCR3.[1][2][7] This active metabolite can contribute to the overall pharmacological effect and should be considered when interpreting in vivo data. Additionally, the compound exhibits significant plasma protein binding, which can affect its free concentration and availability to bind to the receptor.[2]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound has limited aqueous solubility. Ensure the final concentration of DMSO in your cell culture media is low and consistent across experiments. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If precipitation is suspected, prepare fresh dilutions from a new stock solution.
-
-
Possible Cause 2: Compound Adsorption to Plastics.
-
Troubleshooting: Small molecules can adsorb to plastic surfaces of labware, reducing the effective concentration. Consider using low-adhesion microplates and polypropylene (B1209903) tubes. Pre-coating plates with a blocking agent like BSA may also help in some assays.
-
-
Possible Cause 3: Cell Line Variability.
-
Troubleshooting: The level of CXCR3 expression can vary between cell lines and even with passage number. Regularly verify CXCR3 expression in your cells using techniques like flow cytometry or qPCR. Use a consistent cell passage number for your experiments.
-
Issue 2: Unexpected or off-target effects observed.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting: Off-target effects are more likely at higher concentrations.[8] Perform dose-response experiments to determine the lowest effective concentration of this compound for your specific assay.
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting: Include appropriate controls to rule out non-specific effects. This could include a negative control compound with a similar chemical structure but no activity on CXCR3. Additionally, using a secondary assay to confirm the primary findings can be beneficial.
-
-
Possible Cause 3: Racemic Mixture.
-
Troubleshooting: this compound is a racemic mixture, meaning it contains two enantiomers in equal amounts. It is possible that one enantiomer is more potent or has different off-target effects than the other. If highly specific and clean results are required, consider sourcing the individual enantiomers if they become commercially available.
-
Issue 3: Difficulty in replicating in vivo efficacy.
-
Possible Cause 1: Inadequate Dosing or Formulation.
-
Troubleshooting: The pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound can be complex.[2][7] Ensure you are using a validated in vivo formulation and dosing regimen. The route of administration (e.g., oral vs. subcutaneous) can significantly impact the compound's bioavailability and exposure.[2]
-
-
Possible Cause 2: Active Metabolite.
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Possible Cause 3: High Plasma Protein Binding.
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Troubleshooting: this compound has high plasma protein binding, which reduces the amount of free compound available to interact with the target receptor.[2] This can explain discrepancies between in vitro potency and in vivo efficacy. Consider measuring the free plasma concentration of the compound in your animal model.
-
Visualizations
CXCR3 Signaling Pathway
Caption: CXCR3 signaling and its inhibition by this compound.
General Experimental Workflow for In Vitro Testing
Caption: A typical workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.cn [glpbio.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
ensuring long-term stability of (±)-NBI-74330 stock solutions
Technical Support Center: (±)-NBI-74330 Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the long-term stability of this compound stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is soluble up to 100 mg/mL (165.13 mM) in fresh DMSO.[1][2] Using hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility, so it is critical to use a newly opened bottle or properly stored anhydrous DMSO.[1][2]
Q2: How should I store the solid compound and prepared stock solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound. Storage recommendations for the solid powder and stock solutions in DMSO are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3]
Q3: My compound precipitated after I diluted my DMSO stock into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue for hydrophobic compounds like this compound.[4][5] Here are several troubleshooting steps:
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Check Final Concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[4]
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Optimize DMSO Carryover: Ensure the final DMSO concentration in your aqueous medium is low (typically <0.5%) to avoid solvent toxicity, but a slight increase might be necessary to maintain solubility. Always run a vehicle control with the identical DMSO concentration.[4][6]
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Improve Dissolution Technique: When diluting, add the stock solution to your aqueous buffer while vortexing to promote rapid dispersion.[5][6] Gently warming the buffer to 37°C before adding the compound can also help.[5][6]
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Use a Different Formulation: For in vivo studies, specific formulations are required. One such formulation involves a step-wise addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% ddH2O.[1][3] Working solutions should be prepared fresh daily.[2][3]
Q4: My experimental results are inconsistent. How can I determine if my stock solution is unstable or has degraded?
A4: Inconsistent results can be a sign of compound degradation. Visually inspect the solution for any color change or precipitation.[5] If degradation is suspected, the most reliable method is to perform an analytical check. A straightforward approach is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the stock solution over time compared to a freshly prepared standard. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Q5: Can multiple freeze-thaw cycles affect my stock solution?
A5: Yes. While some sources suggest several freeze-thaw cycles may not damage small molecules, it is a significant risk factor for compound degradation and concentration changes.[5] DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened, which can dilute the stock and promote hydrolysis of sensitive compounds.[4][7] To ensure consistency and stability, it is best practice to aliquot stock solutions into single-use vials to avoid freeze-thaw cycles altogether.[3]
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Solvent | Reported Stability Duration | Source(s) |
| Solid Powder | -20°C | N/A | 3 years | [1][2] |
| 4°C | N/A | 2 years | [2] | |
| Stock Solution | -80°C | DMSO | 6 months to 2 years | [1][2][3] |
| -20°C | DMSO | 1 month to 1 year | [1][2][3] |
Note: Stability durations can vary between suppliers. It is always best to consult the vendor-specific data sheet and perform your own stability validation for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
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This compound powder (MW: 605.58 g/mol )
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High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes or cryovials
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Vortex mixer and sonicator
Procedure:
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Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all solid material is at the bottom.
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Weighing: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 50 mM solution, weigh out 30.28 mg.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
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Mixing: Vortex the solution thoroughly for 2-3 minutes. If particles remain, use a bath sonicator for 5-10 minutes to facilitate dissolution.[5][6] Gentle warming (up to 37°C) may also be applied.[6]
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Verification: Ensure the solution is clear and free of any visible particulates.
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Aliquoting: Dispense the stock solution into single-use, low-retention cryovials.
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Storage: Store the aliquots protected from light at -80°C for long-term stability.[1][2][3]
Protocol 2: Basic Assessment of Stock Solution Stability via HPLC
Objective: To assess the purity of a this compound stock solution over time.
Methodology:
-
Time Point Zero (T=0): Immediately after preparing a fresh stock solution (as per Protocol 1), take one aliquot for immediate analysis. Dilute a small sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C and -80°C).
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Analysis:
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Inject the T=0 sample into an HPLC system equipped with a UV detector and a suitable C18 column.
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Develop a gradient method (e.g., using acetonitrile (B52724) and water with 0.1% formic acid) that provides good separation and a sharp peak for this compound.
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Record the retention time and the peak area of the main compound. This serves as your baseline reference.
-
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Time-Course Monitoring: At subsequent time points (e.g., 1 month, 3 months, 6 months), thaw a new aliquot from each storage condition.
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Comparative Analysis: Analyze the aged samples using the identical HPLC method used for the T=0 sample.
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Evaluation: Compare the chromatograms. A stable solution will show no significant decrease (>5%) in the main peak's relative area and no significant formation of new peaks (impurities).
Visual Guides
Troubleshooting Flowchart for Stock Solution Issues
Caption: Troubleshooting flowchart for this compound instability.
Experimental Workflow for a Stability Study
Caption: Workflow for assessing long-term stock solution stability.
References
adjusting (±)-NBI-74330 dosage based on mouse strain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CXCR3 antagonist, (±)-NBI-74330, in murine models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation, with a focus on dosage adjustments based on mouse strain.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound in mice?
A1: Based on published literature, a common and effective dosage of this compound in various mouse models is 100 mg/kg, administered either subcutaneously or orally.[1][2][3] This dosage has been shown to achieve serum concentrations sufficient to block the CXCR3 receptor in vivo.[4]
Q2: Do I need to adjust the dosage of this compound for different mouse strains (e.g., C57BL/6 vs. BALB/c)?
A2: Currently, there is a lack of direct comparative studies that definitively establish different optimal dosages of this compound for various mouse strains. The standard 100 mg/kg dosage has been used in studies involving BALB/c, DBA/1J, and LDL receptor-deficient mice (often on a C57BL/6 background) with demonstrated efficacy.[1][5][6] However, researchers should be aware of the known immunological and metabolic differences between mouse strains, which could theoretically influence the drug's efficacy and pharmacokinetics.
Q3: What are the key differences between C57BL/6 and BALB/c mice that might influence this compound dosage?
A3: C57BL/6 and BALB/c mice exhibit different immune response profiles. C57BL/6 mice are known for a Th1-biased immune response, while BALB/c mice have a Th2-biased response.[7] These differences in their immune systems could potentially alter the therapeutic effect of a CXCR3 antagonist like NBI-74330. Additionally, variations in drug metabolism, such as differences in the expression and activity of cytochrome P450 enzymes, exist between mouse strains and could affect the drug's half-life and exposure.[8][9]
Q4: How does the route of administration affect the dosage and pharmacokinetics of this compound?
A4: The route of administration significantly impacts the pharmacokinetic profile of this compound. Oral administration has been shown to result in higher maximum plasma concentrations (Cmax) and area under the curve (AUC) compared to subcutaneous administration at the same dosage.[1] Both oral and subcutaneous routes have been shown to maintain detectable levels of the drug and its active metabolite for an extended period.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Insufficient dosage for the specific mouse strain or disease model. | 1. Verify Dosage and Administration: Ensure the correct dosage was administered and the chosen route of administration is appropriate for the experimental goals. 2. Consider Pharmacokinetic Variability: If using a strain not extensively documented in the literature with NBI-74330, consider that it may have a different metabolic profile. A pilot dose-response study may be necessary. 3. Evaluate Disease Model: The timing of administration and the severity of the disease model can impact efficacy. |
| Unexpected Side Effects | High drug exposure due to slower metabolism in the chosen mouse strain. | 1. Reduce Dosage: If adverse effects are observed, consider reducing the dosage in subsequent experiments. 2. Monitor Animal Health: Closely monitor the animals for any signs of toxicity. |
| Inconsistent Results | Variability in drug preparation or administration technique. Genetic drift within mouse substrains. | 1. Standardize Protocols: Ensure consistent preparation of the NBI-74330 solution and precise administration techniques. 2. Source of Mice: Be aware that substrains of C57BL/6 (e.g., C57BL/6J vs. C57BL/6N) can have phenotypic differences.[10] Document the specific substrain used. |
Quantitative Data Summary
| Parameter | Value | Mouse Strain/Model | Administration Route | Reference |
| Standard Dosage | 100 mg/kg | BALB/c, DBA/1J, LDLr-/- | Subcutaneous, Oral | [1][2][5] |
| Cmax (Oral) | 7051–13,010 ng/mL | Not specified | Oral | [1] |
| Cmax (Subcutaneous) | 1047–4737 ng/mL | Not specified | Subcutaneous | [1] |
| AUC (Oral) | 21,603–41,349 ng·h/mL | Not specified | Oral | [1] |
| AUC (Subcutaneous) | 5702–21,600 ng·h/mL | Not specified | Subcutaneous | [1] |
| Active Metabolite | N-oxide metabolite | Not specified | Oral, Subcutaneous | [1][3] |
Experimental Protocols
Preparation of this compound for Administration
For subcutaneous and oral administration, this compound can be prepared in a vehicle solution. A commonly used vehicle is 1% sodium docusate (B154912) in 0.5% methylcellulose.[4] It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.
Subcutaneous Administration Protocol
-
Prepare the this compound solution at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Gently lift the skin on the back of the mouse to create a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
Oral Gavage Administration Protocol
-
Prepare the this compound solution.
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Use a proper-sized, ball-tipped gavage needle.
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Gently restrain the mouse and tilt its head back slightly to straighten the esophagus.
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Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth until it passes the pharynx.
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Slowly administer the solution. If any resistance is met, withdraw the needle immediately.
Visualizations
Caption: Simplified signaling pathway of CXCR3 antagonism by this compound.
Caption: Experimental workflow for dosage determination of this compound in mice.
References
- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. Strain differences in the metabolism and action of drugs in mice and rats. | Semantic Scholar [semanticscholar.org]
- 9. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brief introduction in phenotypic and genetic differences of C57BL/6 and BALB/c mice substrains - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Preclinical Efficacy of (±)-NBI-74330: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (±)-NBI-74330, a potent CXCR3 antagonist, with other alternative compounds. The information presented is supported by experimental data from various preclinical models, offering valuable insights for researchers in the field of drug discovery and development.
Mechanism of Action: Targeting the CXCR3 Chemokine Receptor
This compound exerts its therapeutic effects by acting as a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor that, upon binding to its inflammatory chemokine ligands—CXCL9, CXCL10, and CXCL11—initiates a signaling cascade that plays a crucial role in the trafficking of immune cells, such as T-cells and macrophages, to sites of inflammation. By inhibiting the binding of these ligands, this compound effectively blocks downstream signaling pathways, including calcium mobilization and GTPγS binding, thereby mitigating the inflammatory response.[1]
Below is a diagram illustrating the CXCR3 signaling pathway and the point of intervention for this compound.
Caption: CXCR3 Signaling Pathway and this compound Inhibition.
Preclinical Efficacy in Neuropathic Pain Models
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, a condition characterized by hypersensitivity to stimuli.
Comparative Efficacy Data
| Compound | Model | Key Efficacy Endpoint | Result |
| This compound | Chronic Constriction Injury (CCI) in rats | Attenuation of mechanical and thermal hypersensitivity | Significant reduction in pain-related behaviors.[2] |
| TAK-779 | Not available in a comparable neuropathic pain model | - | - |
| AMG-487 | Not available in a comparable neuropathic pain model | - | - |
Note: Direct comparative data for TAK-779 and AMG-487 in a neuropathic pain model equivalent to that used for this compound was not available in the reviewed literature.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used preclinical model to induce neuropathic pain.
Caption: Experimental Workflow for the CCI Neuropathic Pain Model.
Detailed Methodology:
-
Animals: Male Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
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Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve.
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Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
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Drug Administration: this compound or vehicle is administered, often intrathecally, at specific time points post-surgery.
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Behavioral Testing: Mechanical allodynia (sensitivity to non-painful stimuli) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat or cold) is measured using a plantar test or cold plate.
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Data Analysis: Paw withdrawal thresholds or latencies are recorded and compared between the treatment and vehicle groups.
Preclinical Efficacy in Atherosclerosis Models
This compound has also shown promise in reducing the development of atherosclerosis, a chronic inflammatory disease of the arteries.
Comparative Efficacy Data
| Compound | Model | Key Efficacy Endpoint | Result |
| This compound | LDL Receptor-Deficient Mice | Reduction in atherosclerotic plaque formation | 53% reduction in aortic lesion formation.[3] |
| TAK-779 | LDL Receptor-Deficient Mice | Reduction in atherosclerosis | Dramatic reduction in aortic root and carotid artery atherosclerosis; 95% reduction in plaque T-cells.[4][5] |
| AMG-487 | Not available in a comparable atherosclerosis model | - | - |
Experimental Protocol: LDL Receptor-Deficient Mouse Model
This model is a cornerstone for studying diet-induced atherosclerosis.
Caption: Experimental Workflow for the Atherosclerosis Model.
Detailed Methodology:
-
Animals: Female LDL receptor-deficient (LDLr-/-) mice are commonly used.
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Diet: Mice are fed a high-fat, Western-type diet to induce atherosclerosis.
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Drug Administration: this compound or a vehicle control is administered daily, typically via subcutaneous injection.
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Tissue Collection: After the designated treatment period, mice are euthanized, and the aortas are perfused and collected.
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Histological Analysis: The aortic root is sectioned and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
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Quantification: The area of the atherosclerotic lesions is quantified using imaging software and compared between the treatment and control groups.
Conclusion
The preclinical data presented in this guide demonstrate the promising efficacy of this compound in mitigating both neuropathic pain and atherosclerosis in relevant animal models. Its mechanism of action, centered on the antagonism of the CXCR3 receptor, provides a strong rationale for its therapeutic potential in inflammatory conditions. While direct comparative data with other CXCR3 antagonists in all tested models is limited, the available evidence suggests that this compound is a potent compound worthy of further investigation. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing future preclinical studies in this area.
References
A Comparative Guide to CXCR3 Antagonists: (±)-NBI-74330 vs. AMG-487
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small-molecule CXCR3 antagonists, (±)-NBI-74330 and AMG-487. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to CXCR3 and its Antagonists
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the migration of immune cells, particularly T helper 1 (Th1) lymphocytes. Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are induced by interferon-gamma (IFN-γ) at sites of inflammation. The CXCR3 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target. Both this compound and AMG-487 are potent and selective antagonists of CXCR3 that have been investigated in preclinical models of various diseases.
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data for this compound and AMG-487 in key in vitro assays. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Radioligand Binding Affinity
| Compound | Radioligand | Cell Line/Membrane | K_i_ (nM) | IC_50_ (nM) | Citation |
| This compound | [¹²⁵I]CXCL10 | - | 1.5 | - | [1] |
| [¹²⁵I]CXCL11 | - | 3.2 | - | [1] | |
| - | - | ≈8 | - | [2][3] | |
| AMG-487 | [¹²⁵I]CXCL10 | CXCR3-expressing cells | - | 8.0 | [4][5] |
| [¹²⁵I]CXCL11 | CXCR3-expressing cells | - | 8.2 | [4][5] |
Functional Antagonism
| Assay | Ligand | This compound IC_50_ (nM) | AMG-487 IC_50_ (nM) | Citation |
| Calcium Mobilization | CXCL10 & CXCL11 | 7 | - | [1] |
| ITAC (CXCL11) | - | 5 | [4] | |
| GTPγS Binding | CXCL11 | 5.5 | - | [1] |
| Chemotaxis/Migration | CXCL11 | 3.9 | - | [1] |
| IP-10 (CXCL10) | - | 8 | [4] | |
| ITAC (CXCL11) | - | 15 | [4] | |
| MIG (CXCL9) | - | 36 | [4] | |
| Receptor Internalization | CXCL11 | pA₂: 7.84 (murine) | - | [6][7] |
Mechanism of Action
This compound has been characterized as an insurmountable, non-competitive antagonist in human CXCR3 calcium flux and GTPγS assays.[6] This means that it can suppress the maximal response to an agonist in a manner that cannot be overcome by increasing the agonist concentration. In contrast, at the murine CXCR3 receptor, it has been observed to have a different antagonism profile.[6] Structural studies suggest that NBI-74330 and AMG-487, which are structurally related, may inhibit CXCR3 in a similar manner by binding to a pocket within the receptor.[8]
In Vivo Efficacy
Both compounds have demonstrated efficacy in various animal models:
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This compound: Has been shown to reduce leukocyte migration in a thioglycollate-induced peritonitis model and attenuate atherosclerotic plaque formation in LDL receptor-deficient mice.[2][3][9]
-
AMG-487: Has shown therapeutic potential in models of rheumatoid arthritis, metastatic cancer, acute graft-versus-host disease, and experimental autoimmune prostatitis.[10][11][12] It has also been evaluated in Phase 1 clinical trials for psoriasis.[8][13]
Signaling Pathways and Experimental Workflows
CXCR3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of CXCR3 upon ligand binding, leading to cellular responses such as chemotaxis. Antagonists like this compound and AMG-487 block these downstream effects.
Caption: Simplified CXCR3 signaling pathway and point of antagonism.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the general steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for CXCR3.
References
- 1. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the C-X-C chemokine receptor 3 (CXCR3) as a target for PET imaging of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 9. CXCR3 antagonist VUF10085 binds to an intrahelical site distinct from that of the broad spectrum antagonist TAK–779 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Gαwi2 activation by Gαi3 in CXCR3-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the In Vivo Efficacy of (±)-NBI-74330: A Comparative Analysis of On-Target CXCR3 Antagonism
For researchers and professionals in drug development, the rigorous in vivo validation of a compound's on-target effects is a critical milestone. This guide provides a comprehensive comparison of (±)-NBI-74330, a potent and specific antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), with other relevant CXCR3 antagonists. By presenting key experimental data, detailed protocols, and illustrative pathway diagrams, this document aims to offer an objective assessment of this compound's performance in preclinical in vivo models of inflammation, atherosclerosis, and neuropathic pain.
This compound is a small molecule that has demonstrated high affinity for the CXCR3 receptor, playing a crucial role in leukocyte migration to sites of inflammation.[1][2] Its mechanism of action involves the inhibition of CXCR3-mediated signaling, which has been shown to attenuate disease progression in various animal models.[1][3][4] This guide will delve into the specifics of its on-target effects and benchmark its performance against other known CXCR3 inhibitors.
Comparative In Vitro and In Vivo Efficacy
To provide a clear comparison of this compound with other CXCR3 antagonists, the following table summarizes key quantitative data from various studies. It is important to note that direct head-to-head comparisons in the same in vivo model are limited, and thus, data is presented within the context of the specific experimental setup.
| Compound | Target(s) | In Vitro Potency | In Vivo Model | Dosing Regimen | Key In Vivo On-Target Effects | Reference |
| This compound | CXCR3 | Ki: ~8 nM | Thioglycollate-induced Peritonitis (mice) | 100 mg/kg/day, s.c. | 56% reduction in total leukocyte recruitment. | [1][2] |
| Diet-induced Atherosclerosis (LDLr-/- mice) | 100 mg/kg/day, s.c. | Significant reduction in atherosclerotic lesion formation. | [2][4] | |||
| Neuropathic Pain (rats) | Intrathecal administration | Attenuation of mechanical and thermal hypersensitivity. | [5] | |||
| IC50: 7 nM (Calcium mobilization) | Acute Lung Injury (mice) | Not specified | Promoted M2 macrophage polarization. | [1] | ||
| AMG 487 | CXCR3 | Not specified in these studies | Acute Lung Injury (mice) | Not specified | Alleviated acute lung injury; promoted M2 macrophage polarization. | [1] |
| TAK-779 | CXCR3, CCR5 | Ki: 1.1 nM (CCR5) | Acute Lung Injury (mice) | Not specified | Exhibited the most stable binding affinity to CXCR3 protein in molecular docking. | [1] |
| Diet-induced Atherosclerosis (Ldlr-/- mice) | Not specified | Dramatically reduced atherosclerotic lesion formation. | [6] | |||
| Experimental Autoimmune Encephalomyelitis (mice) | Not specified | Reduced incidence and severity of EAE by inhibiting inflammatory cell migration into the CNS. | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and facilitate critical evaluation, the following are detailed methodologies for key experiments cited in this guide.
Thioglycollate-Induced Peritonitis Model
This model is utilized to assess the in vivo capacity of this compound to antagonize CXCR3-mediated cell migration.[2]
-
Animal Model: Female LDL receptor-deficient (LDLr-/-) mice are used.
-
Treatment: Mice are treated daily with subcutaneous injections of this compound (100 mg/kg) or a vehicle control for a total of 6 days. The formulation for NBI-74330 is 1% Sodium Docusate in 0.5% 400Cp Methylcellulose.[1][2]
-
Induction of Peritonitis: On day 2 of treatment, peritonitis is induced by a single intraperitoneal injection of thioglycollate.
-
Leukocyte Quantification: Five days after the induction of peritonitis, mice are euthanized, and the peritoneal cavity is lavaged. The total number of leukocytes in the peritoneal fluid is quantified.
-
Ex Vivo Analysis: Peritoneal cells isolated from treated and control mice can be further analyzed for their migratory response to specific chemokines like CXCL10 and general chemoattractants like fMLP to confirm the specificity of CXCR3 blockade.[1]
Diet-Induced Atherosclerosis Model
This model evaluates the effect of CXCR3 antagonism on the development of atherosclerotic lesions.[2][4]
-
Animal Model: LDL receptor-deficient (LDLr-/-) mice are used.
-
Diet: Mice are fed a Western-type diet to induce atherosclerosis.
-
Treatment: Concurrent with the diet, mice are treated daily with subcutaneous injections of this compound (100 mg/kg) or a vehicle control.
-
Lesion Analysis: After a specified period on the diet (e.g., 9 weeks), mice are euthanized. The aorta and aortic root are harvested for the quantification of atherosclerotic lesion size. This can be done by staining with Oil Red O for en face analysis of the aorta or by sectioning and staining the aortic root.[2]
-
Immunohistochemistry and Gene Expression Analysis: Aortic tissues can be further analyzed to characterize the cellular composition of the plaques and the expression of inflammatory and regulatory markers.
Murine Agonist-Induced CXCR3 Receptor Internalization Assay
This assay is used for pharmacokinetic/pharmacodynamic (PK/PD) analysis of CXCR3 antagonists.[8]
-
Cell Line: Activated murine DO11.10 cells, which express CXCR3, are used.
-
In Vitro Assay: Cells are incubated with a CXCR3 agonist (e.g., CXCL11) in the presence or absence of the antagonist. Changes in surface CXCR3 expression are detected by flow cytometry.
-
PK/PD Analysis: Mice are dosed with the CXCR3 antagonist (e.g., this compound, 100 mg/kg, orally or subcutaneously). Plasma samples are collected at various time points. The ability of the plasma from treated animals to antagonize agonist-induced CXCR3 internalization in the in vitro assay is then measured. This allows for the determination of the in vivo target blockade over time.[8]
Conclusion
The available in vivo data robustly confirms the on-target effects of this compound as a CXCR3 antagonist. In models of inflammation and atherosclerosis, it effectively reduces leukocyte migration and attenuates disease pathology.[1][2][4] While direct comparative studies with other antagonists in the same in vivo models are not always available, the data presented in this guide allows for an informed assessment of its preclinical efficacy. The detailed protocols and pathway diagrams provide a solid foundation for researchers looking to build upon these findings or to evaluate the therapeutic potential of CXCR3 antagonism in various disease contexts. Further head-to-head in vivo studies would be beneficial to definitively establish the comparative potency and efficacy of this compound against other leading CXCR3 antagonists.
References
- 1. imrpress.com [imrpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of (±)-NBI-74330: A Comparative Guide to Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, ensuring the on-target specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of methodologies for validating the specificity of (±)-NBI-74330, a potent antagonist of the chemokine receptor CXCR3. The primary focus is on the gold-standard approach of utilizing knockout (KO) mouse models, with supporting experimental data and protocols. We also present alternative methods for a thorough comparative analysis.
This compound has been identified as a high-affinity antagonist for CXCR3, a G protein-coupled receptor that plays a crucial role in immune responses.[1][2] It inhibits the binding of CXCR3 ligands, such as CXCL9, CXCL10, and CXCL11, thereby blocking downstream signaling pathways involved in cell migration and inflammation.[1][2][3] Its therapeutic potential is being explored in various conditions, including neuropathic pain and atherosclerosis.[4][5][6] While in vitro assays demonstrate its potent and selective inhibition of CXCR3, in vivo validation is critical to confirm that its pharmacological effects are indeed mediated through this specific target.
The Gold Standard: Validating Specificity with CXCR3 Knockout Mice
The most definitive method to ascertain the on-target action of a drug in a complex biological system is to compare its effects in a wild-type animal with a genetically modified animal lacking the drug's target. Here, we outline the experimental framework for validating the specificity of this compound using CXCR3 knockout (CXCR3-/-) mice.
Experimental Workflow
The overall workflow for validating the specificity of this compound using CXCR3 knockout mice is a multi-step process. It begins with the acquisition and breeding of the appropriate mouse strains, followed by the administration of the compound and a relevant biological challenge. Subsequent analysis of the physiological and cellular responses will then reveal the target-dependent effects of the drug.
Detailed Experimental Protocols
1. Animal Models:
-
Wild-Type (WT) Mice: C57BL/6J mice (8-12 weeks old).
-
CXCR3 Knockout (CXCR3-/-) Mice: Mice with a targeted deletion of the Cxcr3 gene on a C57BL/6J background. These mice are viable and serve as the negative control for CXCR3-mediated effects.
2. Experimental Groups:
-
Group 1: WT mice + Vehicle
-
Group 2: WT mice + this compound
-
Group 3: CXCR3-/- mice + Vehicle
-
Group 4: CXCR3-/- mice + this compound
3. In Vivo Chemotaxis Assay Protocol:
-
Objective: To determine if this compound inhibits leukocyte migration in a CXCR3-dependent manner.
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups of mice.
-
One hour post-treatment, induce localized inflammation by injecting a CXCR3 ligand (e.g., CXCL10, 100 ng) into the peritoneal cavity or a subcutaneous air pouch.
-
After 4-6 hours, collect peritoneal lavage fluid or air pouch exudate.
-
Perform total and differential leukocyte counts using a hemocytometer and flow cytometry (staining for markers like CD45, CD3, CD4, CD8, and F4/80).
-
-
Expected Outcome: this compound should significantly reduce leukocyte infiltration in WT mice but have no effect in CXCR3-/- mice, where migration in response to CXCL10 is already impaired.
4. Neuropathic Pain Model Protocol:
-
Objective: To assess if the analgesic effect of this compound is absent in mice lacking CXCR3.
-
Procedure:
-
Induce neuropathic pain using a model such as chronic constriction injury (CCI) of the sciatic nerve in all groups.
-
After the development of mechanical allodynia (typically 7-14 days post-surgery), administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Measure pain sensitivity at baseline and at various time points post-drug administration using von Frey filaments.
-
-
Expected Outcome: this compound should alleviate mechanical allodynia in WT mice. This effect should be significantly diminished or absent in CXCR3-/- mice.
Data Presentation: Hypothetical Comparative Data
The following tables summarize the expected quantitative outcomes from the proposed experiments, highlighting the on-target specificity of this compound.
Table 1: In Vivo Chemotaxis Assay Results
| Experimental Group | Leukocyte Infiltration (cells x 10^5) | % Inhibition (compared to Vehicle) |
| WT + Vehicle | 15.2 ± 1.8 | - |
| WT + this compound | 4.5 ± 0.9 | 70.4% |
| CXCR3-/- + Vehicle | 3.1 ± 0.7 | - |
| CXCR3-/- + this compound | 2.9 ± 0.6 | 6.5% |
Table 2: Neuropathic Pain Model Results (Paw Withdrawal Threshold in grams)
| Experimental Group | Baseline | 1 hour post-treatment | 4 hours post-treatment |
| WT + Vehicle | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| WT + this compound | 0.4 ± 0.1 | 2.8 ± 0.5 | 1.9 ± 0.4 |
| CXCR3-/- + Vehicle | 1.5 ± 0.3 | 1.6 ± 0.3 | 1.5 ± 0.3 |
| CXCR3-/- + this compound | 1.6 ± 0.4 | 1.7 ± 0.4 | 1.6 ± 0.3 |
CXCR3 Signaling Pathway
Understanding the signaling pathway of CXCR3 is crucial for interpreting the experimental results. Upon ligand binding, CXCR3 activates intracellular signaling cascades that ultimately lead to cellular responses like chemotaxis and proliferation.
Alternative Methods for Target Validation
While the knockout mouse model is the most definitive, other methods can provide corroborating evidence of target engagement and specificity.
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Knockout Mice | Genetic ablation of the target protein. | Provides definitive in vivo evidence of on-target effects. | Time-consuming and expensive to generate and maintain mouse lines. Potential for developmental compensation. |
| RNA Interference (siRNA/shRNA) | Post-transcriptional silencing of the target gene. | Faster and less expensive than generating knockout mice. Can be used in vitro and in vivo. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
| Affinity Chromatography | Immobilized drug is used to pull down its binding partners from cell lysates. | Can identify direct binding partners. | Requires chemical modification of the drug, which may alter its activity. May miss transient or weak interactions. |
| Drug Affinity Responsive Target Stability (DARTS) | Drug binding protects the target protein from proteolysis. | Label-free method that does not require drug modification. Can be performed in complex biological samples. | May not be suitable for all protein targets. Limited to detecting direct binding. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon drug binding across the proteome. | Provides an unbiased, proteome-wide view of drug targets and off-targets. | Technically demanding and requires specialized equipment and data analysis. |
Conclusion
References
- 1. Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Populations of Innate CD8+ T Cells Revealed in a CXCR3 Reporter Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CXCR3 Deficiency Exacerbates Murine Autoimmune Cholangitis by Promoting Pathogenic CD8+ T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Procuring High-Purity (±)-NBI-74330: A Comparative Quality Assessment
For researchers, scientists, and drug development professionals, the purity and quality of small molecule compounds are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive framework for assessing the purity and quality of (±)-NBI-74330, a potent and selective CXCR3 antagonist, from different suppliers. By employing the detailed experimental protocols and data interpretation guidelines herein, researchers can make informed decisions when sourcing this critical research tool.
This compound, with the chemical formula C₃₂H₂₇F₄N₅O₃ and a molecular weight of 605.58 g/mol , is a widely used antagonist for the chemokine receptor CXCR3.[1] Its efficacy in preclinical studies relies heavily on its chemical purity and the absence of interfering impurities. This guide outlines a systematic approach to compare this compound from various commercial sources.
Comparative Analysis of this compound from Different Suppliers
To ensure the selection of high-quality this compound, a multi-faceted analytical approach is recommended. The following table summarizes key quality attributes and provides a template for comparing products from different suppliers. Note: The data presented in this table is illustrative and should be replaced with actual data from supplier Certificates of Analysis or in-house experimental results.
| Quality Attribute | Supplier A | Supplier B | Supplier C | Recommended Acceptance Criteria |
| Appearance | White to off-white solid | White solid | Light yellow solid | White to off-white crystalline solid |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Spectrum conforms to the reference structure |
| Identity (HRMS) | [M+H]⁺ = 606.2125 | [M+H]⁺ = 606.2128 | [M+H]⁺ = 606.2122 | Measured mass within ± 5 ppm of theoretical mass (606.2126) |
| Purity (HPLC, 254 nm) | 99.2% | 98.5% | 97.8% | ≥ 98.0% |
| Individual Impurity | Largest impurity: 0.08% | Largest impurity: 0.15% | Largest impurity: 0.25% | No single impurity > 0.1% |
| Total Impurities | 0.8% | 1.5% | 2.2% | ≤ 2.0% |
| Enantiomeric Purity (Chiral HPLC) | 49.8% (R-isomer), 50.2% (S-isomer) | 50.1% (R-isomer), 49.9% (S-isomer) | 50.5% (R-isomer), 49.5% (S-isomer) | 48.0% - 52.0% for each enantiomer |
| Residual Solvents (GC-MS) | <0.1% Dichloromethane | <0.05% Ethyl Acetate | <0.5% Heptane | Meets ICH Q3C limits |
| Water Content (Karl Fischer) | 0.15% | 0.25% | 0.40% | ≤ 0.5% |
Detailed Experimental Protocols
To independently verify the quality of this compound, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method determines the chemical purity of this compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of Acetonitrile and Water.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
This technique confirms the molecular formula of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: Infuse the sample solution from the HPLC purity analysis or prepare a dilute solution (e.g., 10 µg/mL) in an appropriate solvent like acetonitrile.
-
Data Analysis: Compare the measured accurate mass of the protonated molecule [M+H]⁺ with the theoretical exact mass of C₃₂H₂₈F₄N₅O₃⁺ (606.2126).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR provides detailed information about the chemical structure and can be used for purity estimation.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis: Compare the chemical shifts, splitting patterns, and integrations of the observed signals with the expected spectrum for the structure of this compound. The absence of significant unassigned signals indicates high purity.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method separates and quantifies the two enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for the separation of chiral amines or amides (e.g., a polysaccharide-based column like Chiralpak IA or a similar alternative).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Analysis: A racemic mixture should ideally show two peaks with an area ratio of approximately 50:50.
Visualizing Workflows and Pathways
To further clarify the assessment process and the context of this compound's function, the following diagrams are provided.
Caption: Workflow for assessing the quality of this compound.
Caption: Decision-making process for selecting a supplier.
Caption: Inhibition of CXCR3 signaling by this compound.
By adhering to this comprehensive guide, researchers can confidently select and utilize high-quality this compound, thereby enhancing the integrity and impact of their scientific investigations.
References
A Comparative Guide to the In Vitro Activity of (±)-NBI-74330 and Alternative CXCR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activity of the C-X-C motif chemokine receptor 3 (CXCR3) antagonist, (±)-NBI-74330, in comparison to other notable antagonists: AMG-487, SCH-546738, and TAK-779. The data presented herein has been compiled from a range of in vitro studies to offer an objective performance benchmark across various cell types and functional assays.
Introduction to CXCR3 Antagonism
CXCR3 is a G protein-coupled receptor predominantly expressed on various immune cells, including T helper 1 (Th1) cells, CD8+ T cells, natural killer (NK) cells, and macrophages.[1][2] Its endogenous ligands, CXCL9, CXCL10, and CXCL11, are interferon-inducible chemokines that play a crucial role in recruiting these immune cells to sites of inflammation.[1] Consequently, antagonism of the CXCR3 signaling pathway presents a promising therapeutic strategy for a multitude of inflammatory and autoimmune disorders. This compound is a potent and selective small-molecule antagonist of CXCR3 that has been demonstrated to effectively inhibit ligand binding and downstream functional responses.[3] This guide provides a comparative analysis of its in vitro activity against other well-characterized CXCR3 antagonists.
Comparative Analysis of In Vitro Activity
The following table summarizes the quantitative data on the in vitro activity of this compound and its alternatives in various cell-based and biochemical assays.
| Compound | Assay Type | Cell Type | Ligand | Potency (Ki / IC50) | Reference |
| This compound | Radioligand Binding | CXCR3-CHO | [¹²⁵I]CXCL11 | Ki: 3.6 nM | [1] |
| Radioligand Binding | Basophilic Leukemia Cells | [¹²⁵I]CXCL10/CXCL11 | Potent Inhibition | [1] | |
| Calcium Mobilization | Human CXCR3-expressing cells | CXCL11 | IC50: 7 nM | [3] | |
| GTPγS Binding | Human CXCR3-expressing cells | CXCL11 | IC50: 5.5 nM | [3] | |
| Chemotaxis | Human Activated T Cells | CXCL11 | IC50: 3.9 nM | [1] | |
| Receptor Internalization | Murine DO11.10 T cells | CXCL9, CXCL10, CXCL11 | Inhibition Observed | [1] | |
| AMG-487 | Radioligand Binding | CXCR3-expressing cells | CXCL10 | IC50: 8.0 nM | [4] |
| Radioligand Binding | CXCR3-expressing cells | CXCL11 | IC50: 8.2 nM | [4] | |
| Chemotaxis | Lymphocytes | CXCL9, CXCL10, CXCL11 | Inhibition Observed | [4] | |
| Macrophage Polarization | Murine Macrophages | - | Promotes M1, Inhibits M2 | [5] | |
| T Cell Differentiation | Murine Th1 Cells | - | Diminishes Th1 differentiation | [5] | |
| SCH-546738 | Radioligand Binding | Human CXCR3 | SCH 535390 | Ki: 0.4 nM | [6][7] |
| Radioligand Binding | Human CXCR3 | [¹²⁵I]CXCL10/CXCL11 | IC50: 0.8 - 2.2 nM | [7][8] | |
| Chemotaxis | Human Activated T Cells | CXCL9, CXCL10, CXCL11 | IC90: ~10 nM | [7][8] | |
| Cross-species Binding | Monkey, Dog, Mouse, Rat CXCR3 | [¹²⁵I]hCXCL10 | IC50: 1.3, 6.4, 5.9, 4.2 nM | [6] | |
| TAK-779 | Radioligand Binding | CCR5 | - | Ki: 1.1 nM | [9] |
| Chemotaxis | MAGI-CCR5 cells | R5 HIV-1 | EC50: 1.2 nM | [9] | |
| Chemotaxis | T cells | - | Inhibition of migration | [10] | |
| Chemotaxis | Monocytes/Macrophages | - | Decreased recruitment | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CXCR3 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for Comparative Analysis of CXCR3 Antagonists.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and should be optimized accordingly.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the CXCR3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing CXCR3 or from cell lines stably transfected with the CXCR3 gene (e.g., CXCR3-CHO).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and protease inhibitors.
-
Competition Binding: A constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the antagonist's ability to inhibit ligand-induced increases in intracellular calcium concentration (IC50).
Methodology:
-
Cell Preparation: CXCR3-expressing cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of the CXCR3 antagonist.
-
Ligand Stimulation: A CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the cell suspension to induce calcium mobilization.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a fluorometric plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the antagonist concentration.
Chemotaxis Assay
Objective: To assess the functional ability of the antagonist to block chemokine-directed cell migration.
Methodology:
-
Cell Preparation: A suspension of CXCR3-expressing cells (e.g., activated T cells) is prepared in a suitable migration buffer.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing a CXCR3 ligand as a chemoattractant and the upper chamber containing the cell suspension with or without the antagonist.
-
Incubation: The chamber is incubated to allow for cell migration through the porous membrane separating the two chambers.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or a plate reader-based method.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration to determine the IC50 value.
Macrophage Polarization Assay
Objective: To evaluate the effect of the antagonist on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Methodology:
-
Macrophage Differentiation: Monocytes are isolated from peripheral blood or a cell line like THP-1 is used and differentiated into macrophages (M0) using macrophage colony-stimulating factor (M-CSF).
-
Polarization and Treatment: The M0 macrophages are then polarized towards M1 (using LPS and IFN-γ) or M2 (using IL-4 and IL-13) phenotypes in the presence or absence of the CXCR3 antagonist.
-
Analysis of Polarization Markers: After a period of incubation, the expression of M1 markers (e.g., CD80, iNOS) and M2 markers (e.g., CD206, Arginase-1) is assessed. This can be done at the protein level using flow cytometry or at the mRNA level using qRT-PCR.
-
Cytokine Profiling: The secretion of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines into the culture supernatant can also be measured by ELISA or multiplex assays.
-
Data Analysis: The changes in the expression of polarization markers and cytokine production in the presence of the antagonist are analyzed to determine its effect on macrophage polarization.
Conclusion
This guide provides a comparative overview of the in vitro activity of this compound against other CXCR3 antagonists. The presented data, derived from various cell-based assays, demonstrates that this compound is a potent inhibitor of the CXCR3 pathway. The choice of a specific antagonist for further research and development will depend on the desired cellular context and the specific aspects of the CXCR3 signaling pathway being targeted. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to conduct their own comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 487, a Selective CXCR3 Antagonist, Has Potential to Treat Metastatic Cancer | MedChemExpress [medchemexpress.eu]
- 5. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to the Efficacy of (±)-NBI-74330 and Anti-CXCR3 Antibodies in Modulating CXCR3 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the small molecule antagonist (±)-NBI-74330 and anti-CXCR3 antibodies in targeting the C-X-C chemokine receptor 3 (CXCR3). This receptor and its ligands, CXCL9, CXCL10, and CXCL11, are pivotal in mediating the trafficking of immune cells, particularly T helper 1 (Th1) cells, to sites of inflammation. Consequently, CXCR3 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as in oncology.
This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to aid researchers in making informed decisions for their drug development programs.
Mechanism of Action
This compound is a potent, non-peptide small molecule antagonist of CXCR3.[1] It functions by binding to the receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades that lead to immune cell activation and migration.[1][2]
Anti-CXCR3 antibodies are monoclonal antibodies that specifically target and bind to the extracellular domain of the CXCR3 receptor.[3][4] By binding to the receptor, these antibodies can block the interaction with its ligands, CXCL9, CXCL10, and CXCL11, thus inhibiting chemokine-induced cell migration and effector functions.[3] The specific mechanism of inhibition can vary between different antibodies, including direct steric hindrance of ligand binding or induction of receptor internalization.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and anti-CXCR3 antibodies from in vitro studies. It is important to note that direct head-to-head comparative studies are limited in the public domain. The data presented here is compiled from various independent studies and should be interpreted with this in mind.
Table 1: Receptor Binding Affinity
| Compound/Antibody | Assay Type | Cell/Membrane Source | Radioligand | Affinity (Ki / Kd) | Citation |
| This compound | Radioligand Binding | CHO cells expressing human CXCR3 | [125I]CXCL11 | 3.6 nM (Ki) | [1] |
| [125I]CXCL10 | 1.5 nM (Ki) | [1] | |||
| [125I]CXCL11 | 3.2 nM (Ki) | [1] | |||
| Cx3Mab-4 (anti-mouse) | Flow Cytometry | CHO/mCXCR3-PA cells | - | 1.3 nM (Kd) | [5] |
Table 2: In Vitro Functional Inhibition
| Compound/Antibody | Assay Type | Cell Type | Stimulating Ligand | IC50 | Citation |
| This compound | Calcium Mobilization | H9 T cells | CXCL11 (EC80) | 7 nM | [1] |
| H9 T cells | CXCL10 (EC80) | 7 nM | [1] | ||
| Chemotaxis | H9 T cells | CXCL11 | 3.9 nM | [1] | |
| Anti-CXCR3 Antibodies | Calcium Mobilization | Data not publicly available | - | - | - |
| Chemotaxis | Data not publicly available | - | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the CXCR3 signaling pathway and the general workflows for key in vitro assays.
CXCR3 Signaling Pathway
Experimental Workflow: Receptor Binding Assay
References
- 1. assaybiotechnology.com [assaybiotechnology.com]
- 2. Functional Analysis of CXCR3 Splicing Variants and Their Ligands Using NanoBiT-Based Molecular Interaction Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 4. Anti-CXCR3 Antibody (A80834) | Antibodies.com [antibodies.com]
- 5. Intratumoral activity of the CXCR3 chemokine system is required for the efficacy of anti- PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the CXCR3 Signaling Axis: A Comparative Analysis of (±)-NBI-74330 and Other CXCR3 Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological agents on cellular signaling is paramount. This guide provides a comparative analysis of (±)-NBI-74330, a potent CXCR3 antagonist, and its effects on downstream signaling pathways. We present a side-by-side comparison with other notable CXCR3 antagonists, supported by experimental data and detailed protocols to facilitate reproducible research.
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and has been implicated in a variety of inflammatory diseases and cancer.[1] Its ligands, including CXCL9, CXCL10, and CXCL11, activate downstream signaling cascades that mediate cellular responses such as chemotaxis, calcium mobilization, and gene expression.[1] The therapeutic potential of targeting this receptor has led to the development of several small molecule antagonists, including this compound.
Comparative Performance of CXCR3 Antagonists
The efficacy of this compound and other CXCR3 antagonists can be quantified through various in vitro assays that measure their ability to inhibit ligand binding and downstream functional responses. The following table summarizes key performance metrics for this compound, AMG-487, and SCH-546738.
| Compound | Assay | Target/Ligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Ligand Binding | [¹²⁵I]CXCL10 | 1.5 | [2] | |
| Ligand Binding | [¹²⁵I]CXCL11 | 3.2 | [2] | ||
| Ligand Binding | [¹²⁵I]CXCL11 (in CXCR3-CHO cells) | 3.6 | [2] | ||
| Calcium Mobilization | CXCL10/CXCL11 | 7 | [2] | ||
| GTPγS Binding | 18 (human CXCR3) | [3] | |||
| AMG-487 | Ligand Binding | CXCL10 | 8.0 | [4] | |
| Ligand Binding | CXCL11 | 8.2 | [4] | ||
| Calcium Mobilization | ITAC (CXCL11) | 5 | [4] | ||
| Chemotaxis | IP-10 (CXCL10) | 8 | [4] | ||
| Chemotaxis | ITAC (CXCL11) | 15 | [4] | ||
| Chemotaxis | MIG (CXCL9) | 36 | [4] | ||
| SCH-546738 | Ligand Binding | human CXCR3 | 0.4 | [5] | |
| Ligand Binding | [¹²⁵I]hCXCL10/[¹²⁵I]hCXCL11 | 0.8 - 2.2 | [6] | ||
| Chemotaxis | ~10 (IC90) | [5] |
Downstream Signaling Pathway Modulation
Beyond direct receptor antagonism, these compounds exhibit distinct effects on intracellular signaling cascades.
This compound has been shown to downregulate the spinal expression of CXCL4, CXCL9, and CXCL10 in models of neuropathic pain.[7] In vitro studies have demonstrated its ability to reduce the phosphorylation of p38 MAP kinase.[8]
AMG-487 demonstrates a significant impact on the NF-κB signaling pathway.[9][10] Studies have shown that it can downregulate the expression of NF-κB p65, NOS2, TNF-α, and IFN-γ, while upregulating IL-4 and IL-27.[9] Furthermore, AMG-487 has been observed to modulate the Th17/Treg cell balance.[11]
SCH-546738 acts as a non-competitive antagonist, suggesting it binds to an allosteric site on the CXCR3 receptor.[6] This mode of action effectively prevents the binding of both CXCL10 and CXCL11.[6]
Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the CXCR3 signaling pathway and the experimental workflows used to assess antagonist activity.
Caption: CXCR3 Signaling Pathway and Points of Antagonist Intervention.
Caption: Workflow for a Calcium Mobilization Assay.
Caption: Workflow for a Transwell Chemotaxis Assay.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CXCR3 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a binding buffer typically containing Tris-HCl, MgCl₂, and protease inhibitors.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: Seed CXCR3-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with HEPES) for 30-60 minutes at 37°C. Probenecid can be included to prevent dye leakage.[12]
-
Compound Addition: Add varying concentrations of the CXCR3 antagonist to the wells and pre-incubate for a short period.
-
Agonist Stimulation: Use an automated liquid handling system (e.g., FLIPR) to add a specific concentration of a CXCR3 agonist (e.g., CXCL11) to stimulate the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically before and after agonist addition.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Calculate the IC50 value of the antagonist by determining the concentration that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
-
Cell Preparation: Use cells that endogenously express CXCR3 (e.g., activated T cells) or a cell line stably expressing the receptor.
-
Transwell Setup: Use a multi-well plate with inserts containing a microporous membrane (e.g., 5 µm pore size).
-
Chemoattractant Gradient: Add the CXCR3 ligand (e.g., CXCL10 or CXCL11) with or without the antagonist to the lower chamber of the transwell plate.
-
Cell Seeding: Place the cell suspension in the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification: Count the number of cells that have migrated through the membrane into the lower chamber. This can be done using a cell counter or by staining the migrated cells and measuring the absorbance or fluorescence.
-
Data Analysis: Determine the concentration of the antagonist that inhibits the chemokine-induced cell migration by 50% (IC50).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the CXCR3 receptor.
-
Assay Buffer: Use an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (agonist or antagonist), and a fixed concentration of a known agonist (for antagonist mode).
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold buffer to remove unbound [³⁵S]GTPγS.[13]
-
Quantification: Dry the filter plate and measure the radioactivity in a scintillation counter.
-
Data Analysis: For antagonists, determine the IC50 value, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dataset of this compound (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Insurmountable Antagonism of (±)-NBI-74330 at the CXCR3 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of receptor antagonism is critical for designing effective therapeutics. This guide provides a detailed comparison of (±)-NBI-74330, a potent CXCR3 antagonist, with other notable alternatives, focusing on the insurmountable nature of its antagonism and supported by experimental data and protocols.
This compound is a selective and potent antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a key mediator of inflammatory responses. Experimental evidence strongly indicates that this compound exhibits insurmountable antagonism, a mode of inhibition where the antagonist depresses the maximal response of an agonist in a manner that cannot be overcome by increasing the agonist concentration. This characteristic distinguishes it from surmountable (competitive) antagonists and has significant implications for its therapeutic application.
Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and other CXCR3 antagonists, highlighting their binding affinities and functional inhibitory concentrations.
| Compound | Target(s) | Binding Affinity (Ki) | Functional Inhibition (IC50) | Nature of Antagonism |
| This compound | CXCR3 | 1.5 nM ([¹²⁵I]CXCL10), 3.2 nM ([¹²⁵I]CXCL11)[1] | 7 nM (Calcium mobilization, CXCL10/CXCL11)[2], 5.5 nM ([³⁵S]GTPγS binding, CXCL11), 3.9 nM (Chemotaxis, CXCL11) | Insurmountable/Non-competitive[3] |
| AMG 487 | CXCR3 | - | 8.0 nM (CXCL10 binding), 8.2 nM (CXCL11 binding)[4], 5 nM (Calcium mobilization, ITAC), 8 nM (Chemotaxis, IP-10)[4] | Non-competitive[3] |
| TAK-779 | CCR5, CXCR3 | 1.1 nM (CCR5) | - | Non-competitive (at CXCR3)[3] |
| SCH 546738 | CXCR3 | 0.4 nM | 0.8-2.2 nM (radioligand displacement)[5], ~10 nM (Chemotaxis, IC90)[6] | Non-competitive[5][6] |
Signaling Pathways and Experimental Visualization
The interaction of CXCR3 with its ligands and the inhibitory effect of antagonists like this compound can be visualized through the following diagrams.
Caption: Simplified CXCR3 signaling cascade upon agonist binding, leading to downstream cellular responses.
Caption: Mechanism of insurmountable antagonism by this compound, preventing receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CXCR3 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CXCR3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is used, typically containing HEPES, MgCl₂, CaCl₂, and BSA.
-
Competition Binding: A constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a compound to inhibit agonist-induced intracellular calcium release.
Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing CXCR3 (e.g., RBL cells) are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM, for approximately 45 minutes at 37°C.[7]
-
Washing: Cells are washed to remove excess dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of a CXCR3 agonist (e.g., CXCL11 or CXCL10) is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer or a flow cytometer.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response, is calculated.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of a compound by measuring its effect on G-protein activation.
Protocol:
-
Membrane Preparation: Cell membranes expressing CXCR3 are prepared as described for the radioligand binding assay.
-
Assay Buffer: A GTP-binding buffer containing Tris-HCl, NaCl, MgCl₂, and GDP is used.
-
Reaction Mixture: Cell membranes are incubated with the test antagonist, a CXCR3 agonist, and [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at room temperature for a defined period (e.g., 2 hours).
-
Termination and Separation: The reaction is stopped by rapid filtration through filter plates, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the IC50 value is calculated.
Chemotaxis Assay
Objective: To evaluate the effect of a compound on the directed migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: CXCR3-expressing cells (e.g., activated T cells) are suspended in a suitable assay medium.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells is used.
-
Assay Setup: The lower wells are filled with medium containing a CXCR3 agonist (e.g., CXCL11). The upper wells are loaded with the cell suspension, which has been pre-incubated with the test antagonist.
-
Incubation: The chamber is incubated at 37°C for a period that allows for cell migration (e.g., 1-2 hours).
-
Cell Quantification: The number of cells that have migrated through the membrane into the lower wells is quantified, often by staining the cells and measuring fluorescence or by direct cell counting.
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CXCR3 Requires Tyrosine Sulfation for Ligand Binding and a Second Extracellular Loop Arginine Residue for Ligand-Induced Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bu.edu [bu.edu]
A Comparative Guide to the In Vivo Efficacy of (±)-NBI-74330 Administration Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of the CXCR3 antagonist, (±)-NBI-74330, administered via different routes, based on available preclinical data. The objective is to furnish researchers with the necessary information to select the most appropriate administration route for their specific experimental needs.
Comparison of Pharmacokinetic and Pharmacodynamic Parameters
This compound is a small molecule antagonist of the CXCR3 receptor, a key mediator of inflammatory responses.[1] Its efficacy in vivo is critically dependent on the route of administration, which influences its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The following tables summarize the available quantitative data from a key study in mice that directly compared oral (p.o.) and subcutaneous (s.c.) administration.[1]
Pharmacokinetic Profile of this compound in Mice (100 mg/kg)
| Parameter | Oral (p.o.) Administration | Subcutaneous (s.c.) Administration |
| Maximum Concentration (Cmax) | 7051–13,010 ng/mL | 1047–4737 ng/mL |
| Area Under the Curve (AUC) | 21,603–41,349 ng·h/mL | 5702–21,600 ng·h/mL |
| Detection Duration (Parent Drug) | Up to 7 hours post-dose | Up to 24 hours post-dose |
| Detection Duration (N-oxide Metabolite) | Up to 7 hours post-dose | Up to 24 hours post-dose |
| Data sourced from a pharmacokinetic/pharmacodynamic study in mice.[1] |
Pharmacodynamic Profile of this compound in Mice
| Parameter | Oral (p.o.) Administration | Subcutaneous (s.c.) Administration |
| CXCR3 Receptor Antagonism | Not explicitly quantified | Significant antagonism at 2 and 24 hours post-dose (>30-fold rightward shift of the CXCL11 E/[A] curve) |
| Pharmacodynamic readout was based on an ex vivo CXCR3 internalization assay.[1] |
Key Observation: Oral administration of this compound leads to a higher initial blood exposure (Cmax and AUC) compared to subcutaneous administration.[1] However, subcutaneous delivery provides a more sustained presence of the drug and its active metabolite, resulting in prolonged target engagement, as evidenced by the significant CXCR3 receptor antagonism observed 24 hours post-dose.[1] This suggests that for studies requiring sustained target inhibition, the subcutaneous route may be more advantageous.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in this guide.
Oral and Subcutaneous Administration for PK/PD Analysis
Objective: To determine the pharmacokinetic and pharmacodynamic profiles of this compound following oral and subcutaneous administration in mice.[1]
Animal Model: Murine models.[1]
Drug Formulation:
-
Subcutaneous: this compound (100 mg/kg) was formulated in 0.1% sodium docusate/99.9% methyl cellulose.[1]
-
Oral: The specific formulation for oral administration was not detailed in the provided search results.
Administration:
-
Mice were dosed with 100 mg/kg of this compound either orally or subcutaneously.[1]
Sample Collection and Analysis:
-
Blood samples were collected at specified time points post-administration.[1]
-
Plasma concentrations of this compound and its N-oxide metabolite were determined by HPLC-MS/MS.[1]
-
For pharmacodynamic analysis, plasma samples were used in an ex vivo CXCR3 internalization assay.[1]
Subcutaneous Administration in an Atherosclerosis Model
Objective: To evaluate the in vivo efficacy of this compound in reducing atherosclerotic plaque formation.
Animal Model: LDL receptor–deficient mice.
Drug Formulation: A formulation of this compound was prepared using 1% Na Docusate in 0.5% 400Cp Methylcellulose.
Administration: Daily subcutaneous injections of 100 mg/kg this compound were administered. This dosing regimen was found to achieve serum concentrations of approximately 1 μmol/L, sufficient for full blockade of the CXCR3 receptor in vivo.
Intrathecal Administration in a Neuropathic Pain Model
Objective: To investigate the effect of this compound on neuropathic pain.
Animal Model: Rats with chronic constriction injury of the sciatic nerve.
Drug Formulation: this compound was reconstituted in DMSO to a stock solution of 10 mg/mL and then diluted for intrathecal injection (10 μg/5 μL).
Administration: Chronic intrathecal administration of this compound was performed.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for PK/PD analysis of this compound.
Caption: this compound mechanism of action as a CXCR3 antagonist.
Conclusion
The choice of administration route for this compound has a profound impact on its pharmacokinetic and pharmacodynamic properties. While oral administration results in higher peak plasma concentrations, subcutaneous injection provides more sustained exposure and prolonged target engagement.[1] Researchers should consider the desired duration of action and the specific requirements of their in vivo models when selecting an administration route. The provided experimental protocols offer a foundation for designing and executing studies with this compound. It is important to note that the available literature to date does not provide a direct comparison of the in vivo therapeutic efficacy of this compound administered via different routes within the same disease model. Future studies directly comparing the efficacy of oral, subcutaneous, and potentially other administration routes in relevant disease models, such as oncology or autoimmune disorders, would be highly valuable to the research community.
References
Safety Operating Guide
Personal protective equipment for handling (±)-NBI-74330
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the CXCR3 antagonist, (±)-NBI-74330. This document provides critical safety and logistical information to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is paramount when working with this potent research chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not directly retrievable in the search, standard laboratory precautions for handling potent, biologically active compounds of unknown comprehensive toxicity should be strictly followed. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard choice. Double gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[1]
2.2. Preparation of Stock Solutions
-
Don appropriate PPE: laboratory coat, safety glasses, and double nitrile gloves.
-
Work in a fume hood: Perform all weighing and solvent addition steps inside a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solubilization: this compound is soluble in DMSO. Slowly add the required volume of dimethyl sulfoxide (B87167) (DMSO) to the powder to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[1]
2.3. Use in Experiments
-
When diluting the stock solution to working concentrations, continue to wear all recommended PPE.
-
Clearly label all tubes and plates containing this compound.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a labeled container for hazardous chemical waste.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed waste bag for chemical waste.
3.2. Disposal Procedure
-
All waste streams must be clearly labeled with the chemical name and hazard classification.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the segregated waste.
-
Do not dispose of this compound or its solutions down the drain.
By adhering to these safety and logistical guidelines, researchers can minimize risks and create a safe working environment when handling this compound. Always consult your institution's specific safety protocols and the full Safety Data Sheet for the most comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
